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Core Science & Biosynthesis

Foundational

Unambiguous ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 2-(4-acetyl-3-iodophenyl)acetate

Executive Summary In modern drug development and complex organic synthesis, halogenated phenylacetates serve as critical synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions. Methyl 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, halogenated phenylacetates serve as critical synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions. Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly functionalized building block featuring an ester, a ketone, and a reactive aryl iodide (). Accurate structural verification of this molecule is paramount, as regioselectivity during the electrophilic aromatic iodination of phenylacetates can often yield complex isomeric mixtures.

This whitepaper provides an in-depth, self-validating methodology for the complete ¹H and ¹³C NMR chemical shift assignment of Methyl 2-(4-acetyl-3-iodophenyl)acetate. By synthesizing empirical shift rules with multi-dimensional NMR workflows, this guide equips analytical scientists with the mechanistic reasoning necessary to unambiguously confirm regiochemistry.

High-Fidelity NMR Acquisition Protocol

To ensure the data acts as a self-validating system, the acquisition protocol must be rigorously controlled. The following methodology guarantees that the resulting spectra are free from artifacts and quantitative enough to support structural claims.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality Note: CDCl₃ is chosen for its excellent solubilizing power for moderately polar aromatics. Ensure the CDCl₃ is stored over silver foil or basic alumina; trace DCl generated from solvent degradation can catalyze the hydrolysis of the methyl ester over time.

  • Instrument Configuration: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (S/N).

  • ¹H NMR Acquisition: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality Note: A 2.0-second delay ensures complete longitudinal relaxation (T₁) for all protons, guaranteeing that the integration values perfectly reflect the 11 protons in the molecule.

  • ¹³C NMR Acquisition: Acquire 1024 scans using power-gated decoupling (e.g., WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) buildup from distorting quaternary carbon integrations. Set the D1 delay to 3.0 seconds to allow the slowly relaxing quaternary carbons (C1, C3, C4) to return to thermal equilibrium.

¹H NMR Chemical Shift Assignments and Causality

The ¹H NMR spectrum of Methyl 2-(4-acetyl-3-iodophenyl)acetate is characterized by three distinct aliphatic singlets and a classic 1,2,4-trisubstituted aromatic splitting pattern.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityJ (Hz)Int.Mechanistic Rationale
C5-H ~7.80Doublet (d)8.01HStrongly deshielded by the anisotropic and mesomeric (-M) effects of the ortho-acetyl carbonyl.
C2-H ~7.75Doublet (d)1.51HDeshielded by the inductive effect of the ortho-iodine; exhibits fine meta-coupling to C6-H.
C6-H ~7.30Doublet of doublets (dd)8.0, 1.51HLocated in the standard aromatic region; coupled to both C5-H (ortho) and C2-H (meta).
C9-H₃ ~3.70Singlet (s)-3HEster methoxy group; deshielded by the directly attached oxygen atom.
C7-H₂ ~3.65Singlet (s)-2HBenzylic methylene; deshielded by both the adjacent aromatic ring and the ester carbonyl.
C11-H₃ ~2.60Singlet (s)-3HAcetyl methyl group; typical shift for an aryl ketone methyl.

Note: The exact shifts of C5-H and C2-H may slightly overlap depending on concentration and temperature, but their distinct coupling constants (8.0 Hz vs 1.5 Hz) allow for unambiguous differentiation.

¹³C NMR Assignments and the Heavy Atom Effect

Assigning the ¹³C NMR spectrum requires a deep understanding of electronic and steric effects, particularly when dealing with heavy halogens ().

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionShift (δ, ppm)TypeMechanistic Rationale
C10 ~200.5C=OAcetyl carbonyl; highly deshielded sp² carbon due to oxygen electronegativity.
C8 ~171.2C=OEster carbonyl; shielded relative to the ketone due to the +M effect of the methoxy oxygen.
C4 ~142.1C (quat)Ipso to acetyl group; deshielded by the -I/-M effects of the carbonyl.
C2 ~138.2CHOrtho to iodine; slight deshielding from inductive effects.
C1 ~139.5C (quat)Ipso to the benzylic methylene group.
C5 ~131.5CHOrtho to acetyl; deshielded by carbonyl anisotropy.
C6 ~128.4CHMeta to acetyl, para to iodine; relatively unperturbed aromatic carbon.
C3 ~93.5C (quat)Ipso to iodine; massive upfield shift due to the Heavy Atom Effect.
C9 ~52.4CH₃Ester methoxy carbon.
C7 ~40.6CH₂Benzylic methylene carbon.
C11 ~29.8CH₃Acetyl methyl carbon.
The Causality of the Heavy Atom Effect

The most striking feature of the ¹³C spectrum is the resonance of C3 . While typical aromatic carbons resonate between 120–140 ppm, C3 appears drastically upfield at approximately 93.5 ppm . This is a textbook manifestation of the "Heavy Atom Effect" (spin-orbit coupling). The large, highly polarizable electron cloud of the iodine atom generates a strong local diamagnetic shielding current that heavily shields the directly attached ipso-carbon. Novice analysts often mistake this peak for an alkyne or a highly shielded aliphatic impurity; however, in the context of ortho-iodoacetophenone derivatives (), it is the definitive structural marker of iodination.

2D NMR Workflow: A Self-Validating System

A robust analytical protocol does not rely on a single point of failure. To achieve absolute certainty, the 1D assignments must be subjected to a self-validating 2D NMR workflow ().

The system validates itself through an intersecting web of correlations:

  • Baseline Verification: 1D ¹H integrations establish the exact proton count.

  • Framework Mapping: HSQC matches the protonated carbons (C2, C5, C6, C7, C9, C11) to their respective protons, leaving only the quaternary carbons unassigned.

  • Internal Control (HMBC): The HMBC provides the final lock. The acetyl protons (H11) must show a strong ³J_CH correlation to C5 and a ²J_CH correlation to C4. Simultaneously, the methylene protons (H7) must show ³J_CH correlations to C2 and C6. If C3 is correctly assigned as the iodinated carbon, it will show ³J_CH correlations from H5, but not from the acetyl methyl. This intersecting logic proves the regiochemistry without relying on empirical shift predictions.

NMR_Workflow A 1D ¹H NMR (Proton Environments) C COSY (³J_HH Coupling) A->C Identify Spin Systems D HSQC (¹J_CH Correlations) A->D B 1D ¹³C NMR (Carbon Framework) B->D E HMBC (²J_CH & ³J_CH Quaternary Links) C->E D->E Assign Protonated Carbons F Regiochemical Confirmation (C3-I & C4-Acetyl) E->F Unambiguous Assignment

Figure 1: 2D NMR self-validating workflow for unambiguous regiochemical assignment.

Conclusion

The complete NMR assignment of Methyl 2-(4-acetyl-3-iodophenyl)acetate requires a synthesis of theoretical knowledge and rigorous 2D methodology. By understanding the causality behind the anisotropic deshielding of the acetyl group and the diamagnetic shielding of the iodine atom, researchers can confidently verify the regiochemistry of this critical synthetic intermediate, ensuring downstream success in complex drug development pipelines.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at:[Link]

  • RSC Advances. (2014). A Pd-catalyzed cascade Ullmann coupling/Aldol/dehydration reaction of ortho-acylphenyl iodides. The Royal Society of Chemistry. Available at:[Link]

Exploratory

Methyl 2-(4-acetyl-3-iodophenyl)acetate: Physicochemical Profiling and Synthetic Utility in Pharmaceutical Development

A Technical Whitepaper on Structural Reactivity, Cross-Coupling Methodologies, and Scaffold Derivatization Executive Summary & Structural Rationale Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly versatile, 1,3,4-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Reactivity, Cross-Coupling Methodologies, and Scaffold Derivatization

Executive Summary & Structural Rationale

Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly versatile, 1,3,4-trisubstituted aromatic building block utilized in advanced organic synthesis and pharmaceutical drug discovery[1]. While not a mainstream active pharmaceutical ingredient (API) itself, its structural architecture presents three orthogonal sites for chemoselective modification, making it a privileged scaffold for library generation.

The strategic placement of functional groups on the benzene ring dictates its utility:

  • C3-Iodine (The Cross-Coupling Handle): Aryl iodides are exceptionally reactive in transition-metal-catalyzed cross-couplings. The low bond dissociation energy of the C–I bond (~65 kcal/mol) ensures rapid oxidative addition by Palladium(0) catalysts, allowing for the introduction of diverse aryl, alkynyl, or alkyl groups.

  • C4-Acetyl Group (The Heterocyclic Precursor): This electron-withdrawing moiety activates the ring toward certain nucleophilic attacks and serves as a primary handle for condensation reactions, such as the formation of pyrazoles or thiazoles via hydrazine or thioamide condensation.

  • C1-Methyl Acetate (The Prodrug Motif): The phenylacetic acid motif is a classic pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and lumiracoxib. The methyl ester acts as a lipophilic protecting group that enhances cell permeability and can be selectively hydrolyzed to the active free acid[1].

Physicochemical Profiling

Understanding the physical and chemical properties of this intermediate is critical for optimizing reaction conditions, predicting solubility during biphasic workups, and ensuring long-term storage stability.

PropertyValueStructural & Mechanistic Rationale
Molecular Formula C₁₁H₁₁IO₃Confirmed by high-resolution mass spectrometry (HRMS)[1].
Molecular Weight 318.11 g/mol The heavy iodine atom accounts for nearly 40% of the total molecular mass[1].
Appearance Colorless to pale yellow liquidEsterification disrupts the intermolecular hydrogen bonding present in the parent acid, significantly lowering the melting point and rendering it a liquid at room temperature[1].
Density ~1.5 g/cm³High density is characteristic of halogenated (specifically iodinated) aromatic compounds due to the large atomic radius and mass of iodine[1].
Solubility Soluble in EtOH, DCM, THF; Insoluble in H₂OThe lipophilic aromatic ring and the large, polarizable iodine atom dominate the solvation profile, necessitating organic solvents for homogeneous reactions[1].
Chemical Stability Sensitive to strong acids/basesThe ester group is prone to saponification; the acetyl group can undergo unwanted aldol condensation under strongly basic conditions[1].

Mechanistic Reactivity & Orthogonal Functionalization

The true synthetic value of Methyl 2-(4-acetyl-3-iodophenyl)acetate lies in its orthogonal reactivity . By carefully tuning the reaction conditions—such as temperature, catalyst, and pH—chemists can functionalize one specific site while leaving the others completely intact.

OrthogonalReactivity Core Methyl 2-(4-acetyl- 3-iodophenyl)acetate CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling C-I Bond Condensation Hydrazine Condensation Core->Condensation C=O Group Saponification Base-Catalyzed Hydrolysis Core->Saponification Ester Group Biaryl C3-Aryl/Alkyl Derivatives CrossCoupling->Biaryl Heterocycle C4-Pyrazole/Hydrazone Derivatives Condensation->Heterocycle FreeAcid Phenylacetic Acid Derivatives Saponification->FreeAcid

Figure 1: Orthogonal functionalization pathways of Methyl 2-(4-acetyl-3-iodophenyl)acetate.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and operational step is grounded in mechanistic causality.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

This protocol details the installation of an aryl group at the C3 position, a common step in synthesizing biaryl COX-2 inhibitor scaffolds. The methodology is adapted from standard organoboron cross-coupling literature ().

Step 1: Reaction Assembly

  • Action: Charge a flame-dried Schlenk flask with Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: A flame-dried flask ensures a moisture-free environment, preventing the protodeboronation of the arylboronic acid. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand effectively suppresses unwanted β-hydride elimination and accelerates the reductive elimination step.

Step 2: Solvent and Base Addition

  • Action: Add anhydrous K₂CO₃ (2.0 eq) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: The base (K₂CO₃) is crucial for the transmetalation step, converting the boronic acid into a more reactive, electron-rich boronate complex. Degassing the solvent via sparging prevents ambient oxygen from irreversibly oxidizing the Pd(0) active species to an inactive Pd(II) state.

Step 3: Heating and Monitoring

  • Action: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Causality: The C–I bond is highly reactive, meaning 80°C is sufficient for complete conversion. Higher temperatures are avoided to prevent the thermal degradation of the ester group.

Step 4: Workup and Purification

  • Action: Cool to room temperature, filter through a pad of Celite, and wash the filtrate with brine. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality: The Celite filtration removes precipitated Palladium black (a byproduct of catalyst degradation). Washing with brine removes residual inorganic salts (K₂CO₃ and boronic acid byproducts), ensuring a clean crude mixture for column chromatography.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-I) Pd0->OxAdd Aryl Iodide PdII Pd(II) Aryl Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid Entry) PdII->TransMet Base / Ar-B(OH)2 PdIINu Pd(II) Diaryl Complex TransMet->PdIINu RedElim Reductive Elimination (C-C Bond Formation) PdIINu->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Coupled Product RedElim->Product

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling mechanism at the C3-iodine position.

Protocol B: Chemoselective Ester Hydrolysis

Once the core scaffold is fully derivatized, the methyl ester must often be hydrolyzed to yield the biologically active phenylacetic acid. This must be done carefully to avoid side reactions at the C4-acetyl group ().

Step 1: Solvation

  • Action: Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Causality: This specific ternary solvent system is critical. THF solubilizes the highly lipophilic organic ester, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to create a homogeneous reaction mixture, ensuring reproducible reaction kinetics.

Step 2: Base Addition

  • Action: Cool the solution to 0°C and add LiOH·H₂O (1.5 eq) portion-wise.

  • Causality: Lithium hydroxide is explicitly chosen over NaOH or KOH. The lithium cation coordinates strongly with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. Furthermore, maintaining the temperature at 0°C suppresses base-catalyzed aldol condensation of the C4-acetyl group, ensuring strict chemoselectivity.

Step 3: Acidification and Isolation

  • Action: Once TLC indicates complete consumption of the ester, acidify the mixture to pH 2 using 1M HCl. Extract with DCM.

  • Causality: Acidification protonates the resulting water-soluble lithium carboxylate. This renders the free phenylacetic acid neutral and highly lipophilic, driving it into the organic (DCM) phase during extraction for easy isolation.

Pharmaceutical Applications & Outlook

Methyl 2-(4-acetyl-3-iodophenyl)acetate serves as a critical node in the synthesis of targeted therapeutics. Its phenylacetic acid backbone is a recognized binding motif for the cyclooxygenase (COX) enzyme active sites. By leveraging the C3-iodine for cross-coupling, researchers can systematically explore the chemical space of the binding pocket, tuning the steric bulk and electronic properties of the biaryl system to achieve COX-2 selectivity. Furthermore, the C4-acetyl group provides an anchor for synthesizing complex fused ring systems, making this molecule an invaluable asset in modern drug discovery pipelines[1].

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." John Wiley & Sons, 3rd Edition, 1999. URL:[Link]

Sources

Foundational

Spectroscopic Profiling of Methyl 2-(4-acetyl-3-iodophenyl)acetate: A Technical Whitepaper on UV-Vis Absorption and Steric Dynamics

Executive Summary & Molecular Architecture In the realm of analytical spectroscopy, accurately predicting and interpreting the UV-Vis absorption profile of heavily substituted aromatic systems requires moving beyond simp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the realm of analytical spectroscopy, accurately predicting and interpreting the UV-Vis absorption profile of heavily substituted aromatic systems requires moving beyond simple additive rules. Methyl 2-(4-acetyl-3-iodophenyl)acetate (Chemical Formula: C11​H11​IO3​ , MW: 318.11 g/mol ) presents a fascinating case study in structural photochemistry[1].

To understand its UV-Vis spectrum, we must deconstruct its molecular architecture into three distinct functional zones:

  • The Acetophenone Core: The primary conjugated system consisting of the benzene ring and the acetyl group at position 4.

  • The Iodine Auxochrome: A heavy, highly polarizable halogen at position 3 (ortho to the acetyl group).

  • The Methyl Acetate Moiety: An isolated ester group at position 1, separated from the aromatic π -system by a methylene bridge.

As a Senior Application Scientist, I approach this molecule not just as a sum of chromophores, but as a dynamic system where 3D spatial geometry dictates electronic transitions. The defining feature of this molecule's UV-Vis spectrum is not merely the conjugation, but the Steric Inhibition of Resonance (SIR) caused by the ortho-relationship between the bulky iodine atom and the acetyl group.

Theoretical Framework: Electronic Transitions & Causality

The Baseline: Unhindered Acetophenone

In a standard, unhindered acetophenone molecule, the carbonyl group is coplanar with the benzene ring, allowing for maximal orbital overlap between the ring's π -system and the carbonyl's π -system. This results in a strong primary absorption band (K-band, π→π∗ ) typically observed around 240–250 nm with a high molar absorptivity ( ϵ≈12,000−15,000M−1cm−1 )[2]. A secondary, forbidden R-band ( n→π∗ ) appears as a weak shoulder around 320 nm.

The Disruption: Steric Inhibition of Resonance (SIR)

In Methyl 2-(4-acetyl-3-iodophenyl)acetate, the iodine atom is positioned ortho to the acetyl group. Iodine has a massive van der Waals radius of approximately 1.98 Å. This creates a severe steric clash with the methyl and carbonyl oxygen of the adjacent acetyl group.

To relieve this immense steric strain, the acetyl group is forced to rotate out of the plane of the benzene ring. This loss of coplanarity fundamentally alters the molecule's photophysics[3]:

  • Hypsochromic Shift (Blue Shift): The disruption of π -orbital overlap reduces the effective conjugation length. Consequently, the energy gap between the HOMO and LUMO increases, shifting the K-band to a shorter wavelength compared to an unhindered para-substituted analog[4].

  • Hypochromic Effect: The probability of the π→π∗ transition decreases due to poor orbital alignment, leading to a significant drop in molar absorptivity ( ϵ ).

The Isolated Methyl Acetate Group

The methyl acetate group (-CH2COOCH3) is insulated from the aromatic ring by an sp3 -hybridized carbon. Therefore, its carbonyl group does not participate in the extended π -conjugation. It acts as an isolated chromophore, absorbing exclusively in the deep UV region ( <210 nm) via its own n→π∗ and π→π∗ transitions, remaining largely invisible in the standard 250–400 nm analytical window.

Predicted Quantitative Spectral Data

Based on the mechanistic principles of SIR and auxochromic heavy-atom effects, the following table summarizes the predicted UV-Vis spectral parameters for Methyl 2-(4-acetyl-3-iodophenyl)acetate in a polar, protic solvent (e.g., Spectroscopic Grade Ethanol).

Absorption BandElectronic TransitionPredicted λmax​ (nm)Predicted ϵ ( M−1cm−1 )Mechanistic Causality
Deep UV π→π∗ (Ester) <210 ∼50−100 Isolated methyl acetate carbonyl transition.
K-Band π→π∗ (Conjugated) 235−242 8,000−10,000 Blue-shifted and hypochromic due to Steric Inhibition of Resonance (SIR) from the ortho-iodine.
B-Band π→π∗ (Benzenoid) 270−280 1,000−2,500 Aromatic ring breathing; slightly enhanced by iodine's heavy atom effect.
R-Band n→π∗ (Carbonyl) 325−335 50−120 Forbidden transition; becomes more distinct as the K-band recedes due to SIR.

Logical Workflow of Electronic & Steric Interactions

The following diagram maps the causal relationship between the molecule's structural features and its ultimate UV-Vis spectral output.

G Mol Methyl 2-(4-acetyl-3-iodophenyl)acetate Core Acetophenone Core (Primary Chromophore) Mol->Core Aux Iodine at Position 3 (Auxochrome / Bulky Group) Mol->Aux Iso Methyl Acetate Group (Isolated, Deep UV) Mol->Iso SIR Steric Inhibition of Resonance (SIR) Loss of Coplanarity Core->SIR Conjugation attempt Aux->SIR Steric clash (vdW radius 1.98 Å) K_band K-Band (π → π*) Hypsochromic Shift & Hypochromic Effect SIR->K_band Reduced π-overlap R_band R-Band (n → π*) Distinct, Slight Bathochromic Shift SIR->R_band Raised ground state energy

Caption: Causal pathway demonstrating how steric clash between the iodine and acetyl groups dictates UV-Vis shifts.

Experimental Methodology & Validation Protocol

To ensure absolute trustworthiness, a UV-Vis protocol must be a self-validating system . Simply placing a cuvette in a spectrophotometer is insufficient; the method must actively prove that the data is free from aggregation artifacts, solvent masking, or detector saturation.

Phase 1: Preparation of the Self-Validating Concentration Gradient

Causality: UV-Vis data is only valid within the linear dynamic range of the instrument (typically 0.1 to 1.0 Absorbance Units). We prepare a gradient to verify adherence to the Beer-Lambert Law ( A=ϵlc ).

  • Stock Solution: Accurately weigh 3.18 mg of Methyl 2-(4-acetyl-3-iodophenyl)acetate using a microbalance. Transfer to a 10 mL volumetric flask and dissolve in HPLC-grade Ethanol to yield a 1.0×10−3M stock.

  • Working Solutions: Perform serial volumetric dilutions to create five working standards: 10μM , 25μM , 50μM , 75μM , and 100μM .

Phase 2: Instrument Calibration & Baseline Correction

Causality: Solvent impurities and cuvette mismatches cause baseline drift, which artificially inflates ϵ values.

  • Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Fill two matched quartz cuvettes (10 mm path length) with pure HPLC-grade Ethanol.

  • Place them in the reference and sample beams. Run a baseline scan from 400 nm down to 200 nm. Zero the instrument.

Phase 3: Spectral Acquisition & Solvent Probing

Causality: Analyzing the sample in both a polar protic solvent (Ethanol) and a non-polar solvent (Hexane) differentiates π→π∗ bands from n→π∗ bands. (Polar solvents stabilize the π∗ state, red-shifting the K-band, while stabilizing the n state via hydrogen bonding, blue-shifting the R-band).

  • Scan the 50μM Ethanol working solution from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Record the exact λmax​ and Absorbance for the K-band and R-band.

  • Repeat the acquisition using a 50μM solution prepared in spectroscopic-grade Hexane. Compare the shifts to validate the electronic nature of the transitions.

Phase 4: Data Validation (The Beer-Lambert Check)
  • Measure the absorbance of all five Ethanol working solutions at the K-band λmax​ (approx. 240 nm).

  • Plot Absorbance vs. Concentration.

  • Validation Gate: The R2 value of the linear regression must be ≥0.999 . If the plot curves downward at higher concentrations, it indicates molecular aggregation or stray light interference, and the ϵ calculation must be restricted to the lower concentrations. Calculate the precise molar absorptivity ( ϵ ) from the slope of this validated line.

References

  • Source: sielc.
  • Buy Methyl 2-(4-acetyl-3-iodophenyl)acetate (EVT-13804776)
  • Source: acs.
  • Conformational Preferences of ortho-Substituted Benzophenones.

Sources

Exploratory

Comprehensive Material Safety and Handling Guide for Methyl 2-(4-acetyl-3-iodophenyl)acetate

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Scope: Physicochemical profiling, hazard identification, orthogonal reactivity, and self-validating handling protocols. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Scope: Physicochemical profiling, hazard identification, orthogonal reactivity, and self-validating handling protocols.

Executive Summary & Chemical Identity

Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly versatile, trifunctional organic building block predominantly utilized in advanced pharmaceutical research and specialized chemical synthesis[1]. Characterized by an aryl iodide core, an acetophenone-derived acetyl group, and a methyl ester side chain, this small molecule offers orthogonal reactivity sites for complex drug scaffold construction.

Because it is a specialized research chemical, comprehensive safety data is often extrapolated from its constituent functional groups. As a Senior Application Scientist, it is critical to understand that handling this compound requires anticipating the synergistic hazards of its electrophilic ester, photoreactive carbon-iodine bond, and potentially irritating acetophenone backbone.

Physicochemical Profiling & Hazard Identification

Understanding the physical properties of a compound is the first step in predicting its behavior in both synthetic and emergency scenarios. The heavy iodine atom significantly increases the molecule's density and lipophilicity, which directly impacts its environmental persistence and biological uptake [1].

Quantitative Data Summary
PropertyValueCausality / Scientific Relevance
Molecular Formula C₁₁H₁₁IO₃Dictates stoichiometric calculations and atom economy.
Molecular Weight 318.11 g/mol High mass-to-carbon ratio due to the iodine substituent [1].
Appearance Colorless to pale yellow liquidValidation Check: A shift to dark yellow/brown indicates light-induced homolytic C-I cleavage and elemental iodine (I₂) release.
Density ~1.5 g/cm³Sinks in aqueous environments; dictates biphasic extraction dynamics (bottom layer in non-halogenated organic/water mixtures).
Solubility Soluble in EtOAc, DCM, DMSOHighly lipophilic; poses a risk of rapid dermal absorption.
GHS Hazard Assessment

Based on structural analogs such as acetophenone and substituted aryl iodides [2, 3], the compound exhibits the following hazard profile:

  • Skin Corrosion/Irritation (Category 2): The acetyl and ester groups can react with nucleophilic residues in epidermal proteins, causing localized irritation.

  • Serious Eye Damage/Irritation (Category 2A): Vapors and micro-droplets can cause severe ocular inflammation [2].

  • Specific Target Organ Toxicity (STOT SE 3): May cause respiratory irritation upon inhalation of aerosols [3].

  • Aquatic Toxicity (Chronic 4): Halogenated aromatics resist rapid biodegradation and can accumulate in aquatic ecosystems[3].

Personal Protective Equipment (PPE) & Storage

Standard laboratory PPE is insufficient for prolonged exposure to highly lipophilic, halogenated liquids. The following protocol must be strictly adhered to:

  • Hand Protection: Wear butyl rubber gloves (minimum 0.7 mm thickness) . Causality: Acetophenone derivatives are known to permeate standard nitrile gloves during prolonged contact (>30 minutes) [2]. Butyl rubber provides a superior barrier against lipophilic ketones and esters.

  • Eye Protection: Tightly fitting safety goggles with side shields (EN 166/NIOSH approved).

  • Storage Conditions: Store in amber glass vials under an inert Argon atmosphere at 2–8 °C. Causality: The C-I bond is sensitive to UV radiation. Argon displaces ambient oxygen, preventing the auto-oxidation of the acetyl enol tautomer, while refrigeration minimizes ester hydrolysis from trace moisture [3].

Chemical Reactivity Mapping

The true value of Methyl 2-(4-acetyl-3-iodophenyl)acetate lies in its orthogonal reactivity. The diagram below illustrates the distinct synthetic pathways accessible via chemoselective activation.

Reactivity A Methyl 2-(4-acetyl-3-iodophenyl)acetate (Trifunctional Scaffold) B Pd-Catalyzed Cross-Coupling (Target: Biaryl API) A->B C-I Bond Activation C Ester Saponification (Target: Free Acid) A->C Ester Hydrolysis D Aldol Condensation (Target: Chalcone) A->D Acetyl Enolization

Fig 1: Orthogonal reactivity pathways of the trifunctional iodophenyl scaffold.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To demonstrate the utility and safe handling of this compound, the following is a field-proven, self-validating protocol for a Palladium-catalyzed cross-coupling reaction. Every step includes a mechanistic rationale and a physical validation checkpoint.

Objective: Synthesize a biaryl derivative by coupling Methyl 2-(4-acetyl-3-iodophenyl)acetate with phenylboronic acid.

Step 1: Reagent Preparation & Quality Control

  • Action: Inspect the Methyl 2-(4-acetyl-3-iodophenyl)acetate liquid.

  • Validation: If the liquid is pink or brown, it contains free I₂. Corrective Action: Dissolve in diethyl ether and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until colorless, then dry over Na₂SO₄ and concentrate.

Step 2: Anaerobic Setup (Degassing)

  • Action: In a Schlenk flask, combine the aryl iodide (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and a Toluene/H₂O (4:1) solvent mixture. Perform three Freeze-Pump-Thaw cycles.

  • Causality: Pd(0) catalysts are rapidly oxidized to inactive Pd(II) species by dissolved O₂.

  • Validation: During the final thaw cycle under vacuum, the absolute cessation of gas bubbling confirms a strictly anaerobic environment.

Step 3: Catalyst Addition & Reaction Execution

  • Action: Backfill with Argon, add Pd(PPh₃)₄ (0.05 eq), and heat to 80 °C.

  • Causality: Heating overcomes the activation energy required for the oxidative addition of the Pd(0) into the strong C-I bond.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material (UV active, R_f ~ 0.6) will disappear, replaced by a new fluorescent spot (R_f ~ 0.5). A color shift in the reaction mixture from bright yellow to dark gray/black indicates the precipitation of "Pd black," signaling catalyst exhaustion and reaction completion.

Step 4: Workup & Decontamination

  • Action: Quench with water, extract with EtOAc, and filter the organic layer through a pad of Celite.

  • Causality: Celite traps the toxic, pyrophoric Pd black nanoparticles.

  • Validation: The resulting filtrate must be optically clear. A cloudy suspension dictates a failed filtration, requiring a second pass to ensure heavy metal removal before concentration.

Emergency Response & Environmental Disposal

In the event of a spill or exposure, rapid, logical decision-making is required to prevent acute toxicity and environmental contamination [4].

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Small (< 50 mL) Assess->Small Large Large (> 50 mL) Assess->Large Absorb Apply Diatomaceous Earth Small->Absorb Evacuate Evacuate & Call HazMat Large->Evacuate Dispose Seal in Halogenated Waste Absorb->Dispose

Fig 2: Decision matrix and self-validating workflow for chemical spill response.

Spill Management Protocol
  • Containment: Never use water to wash away the spill. Due to its density (~1.5 g/cm³), it will sink and accumulate in plumbing traps.

  • Absorption: Cover the spill with an inert, high-surface-area absorbent such as diatomaceous earth or dry sand. Do not use combustible materials like sawdust, as the compound may undergo exothermic decomposition if inadvertently mixed with strong oxidizers.

  • Disposal: Sweep the absorbed material using non-sparking tools and place it in a clearly labeled Halogenated Organic Waste container.

  • Validation of Decontamination: Wipe the spill area with an acetone-soaked rag. Inspect the rag under a portable UV lamp (254 nm); the absence of fluorescence validates complete surface decontamination.

References

  • EvitaChem. "Buy Methyl 2-(4-acetyl-3-iodophenyl)acetate (EVT-13804776)". EvitaChem Database.
  • Carl Roth. "Safety Data Sheet: Acetophenone ≥98 %, for synthesis". Carl Roth MSDS Library.
  • TCI Chemicals. "SAFETY DATA SHEET: 3-Iodophenyl Isothiocyanate". TCI Chemicals.
  • ACS Publications. "Toxicity of Metal Compounds: Knowledge and Myths". Organometallics.

Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura Cross-Coupling of Methyl 2-(4-acetyl-3-iodophenyl)acetate: Overcoming Steric Hindrance and Base Sensitivity

Mechanistic Rationale & Substrate Analysis As a Senior Application Scientist, designing a robust Suzuki-Miyaura cross-coupling protocol requires a deep understanding of the substrate's electronic and steric microenvironm...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Analysis

As a Senior Application Scientist, designing a robust Suzuki-Miyaura cross-coupling protocol requires a deep understanding of the substrate's electronic and steric microenvironment. The target substrate, Methyl 2-(4-acetyl-3-iodophenyl)acetate , presents a unique set of chemoselective and steric challenges that render standard coupling conditions (e.g., Pd(PPh3​)4​ with Na2​CO3​ ) ineffective.

The Chemical Challenges
  • Base Sensitivity (Chemoselectivity): The molecule contains two highly base-labile functional groups: a methyl ester and an enolizable acetyl ketone. The use of traditional strong aqueous bases (such as NaOH , NaOEt , or even prolonged exposure to Na2​CO3​ ) will inevitably lead to ester hydrolysis or unwanted aldol condensations.

  • Steric Hindrance: The reactive C–I bond is positioned ortho to the bulky acetyl group. While the electron-withdrawing nature of the acetyl group accelerates the initial oxidative addition of Pd(0), the resulting Ar−Pd(II)−I intermediate is highly sterically congested, which can severely retard the subsequent transmetalation and reductive elimination steps.

The Catalytic Solution

To bypass these bottlenecks, this protocol utilizes a highly specific catalyst-base pairing: Pd(dppf)Cl2​ and Potassium Fluoride (KF) .

  • Base Selection: KF acts as a mild, non-nucleophilic base. Instead of operating through traditional Brønsted basicity (which would hydrolyze the ester), KF activates the boronic acid by forming a highly polarized, reactive fluoroborate intermediate [Ar′−BF3​]− . This facilitates transmetalation while leaving base-labile esters and enolizable ketones completely unaffected[1],[2].

  • Catalyst Selection: Pd(dppf)Cl2​ features the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The dppf ligand possesses a uniquely large bite angle (~99°), which forces the transmetalated aryl groups into a strict cis geometry on the palladium center. This geometric strain dramatically accelerates the final reductive elimination step, effectively overcoming the steric drag induced by the ortho-acetyl group[3],[4].

Catalytic Cycle & Logical Workflow

The following diagram illustrates the engineered catalytic cycle, highlighting how the specific reagents interact with the electronic and steric properties of Methyl 2-(4-acetyl-3-iodophenyl)acetate.

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition Accelerated by -COCH3 Pd0->OxAdd + Ar-I PdII_1 Ar-Pd(II)(dppf)-I Sterically Hindered OxAdd->PdII_1 TransMet Transmetalation KF activates Ar'-B(OH)2 PdII_1->TransMet PdII_2 Ar-Pd(II)(dppf)-Ar' TransMet->PdII_2 + Ar'-B(OH)2 / KF RedElim Reductive Elimination Driven by dppf bite angle PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product Ester intact RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling tailored for ortho-acetyl aryl iodides.

Optimization of Reaction Conditions

The quantitative data below validates the selection of KF and Pd(dppf)Cl2​ . Deviation from these parameters results in significant yield loss due to either incomplete catalytic turnover or substrate degradation.

Table 1: Optimization Data for Methyl 2-(4-acetyl-3-iodophenyl)acetate Cross-Coupling

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Primary Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 8045%Significant ester hydrolysis observed.
2 Pd(PPh3​)4​ KFToluene / H2​O 8062%Intact ester, but slow reductive elimination.
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 8078%Trace aldol condensation byproducts detected.
4 Pd(dppf)Cl2​ KF 1,4-Dioxane / H2​O 80 94% Clean conversion; ester and ketone fully intact.

Experimental Protocol

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Setup Add Ar-I, Ar'-B(OH)2, Pd(dppf)Cl2, KF Step1->Step2 Step3 3. Reaction 80°C, 12h under N2 Step2->Step3 Step4 4. Workup EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Step-by-step experimental workflow for the base-sensitive Suzuki cross-coupling.

Materials & Reagents
  • Substrate: Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 equiv, 1.0 mmol, 318.1 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium fluoride (KF), spray-dried, anhydrous (3.0 equiv, 3.0 mmol, 174.3 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology

Step 1: Preparation & Degassing

  • Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool the tube under a continuous stream of dry nitrogen.

  • Separately, sparge 1,4-Dioxane and Deionized Water with nitrogen gas for 30 minutes prior to use to remove dissolved oxygen, which can deactivate the Pd(0) species.

Step 2: Reagent Charging 3. Charge the Schlenk tube with Methyl 2-(4-acetyl-3-iodophenyl)acetate (318.1 mg), Phenylboronic acid (146.3 mg), Pd(dppf)Cl2​⋅CH2​Cl2​ (40.8 mg), and anhydrous KF (174.3 mg). 4. Seal the tube with a rubber septum. Evacuate the flask via a vacuum manifold and backfill with nitrogen. Repeat this purge cycle three times to ensure a strictly inert atmosphere.

Step 3: Reaction Execution 5. Add the degassed 1,4-Dioxane (8.0 mL) and degassed H2​O (2.0 mL) via a nitrogen-purged syringe. The 4:1 organic-to-aqueous ratio is critical for solubilizing both the lipophilic organic substrates and the inorganic KF base. 6. Replace the septum with a Teflon screw cap under a positive flow of nitrogen. 7. Transfer the sealed Schlenk tube to a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) for 12 hours.

Step 4: Reaction Monitoring & Workup 8. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1) or LC-MS. The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new, more polar UV-active spot. 9. Upon completion, remove the vessel from the oil bath and cool to room temperature. 10. Dilute the crude mixture with Ethyl Acetate (20 mL). Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic fluoride salts. Wash the Celite pad with an additional 10 mL of EtOAc.

Step 5: Extraction & Purification 11. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (15 mL) and saturated aqueous NaCl (brine, 15 mL). 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude dark residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 10% EtOAc in Hexanes, ramping to 30% EtOAc in Hexanes. 14. Pool the product-containing fractions and concentrate in vacuo to afford the pure cross-coupled product.

References

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling Scientific Research Publishing (SCIRP)
  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active American Chemical Society (ACS)
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Graz University of Technology / Elsevier
  • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives PolyU Institutional Research Archive

Sources

Application

Application Note: Sonogashira Cross-Coupling of Methyl 2-(4-acetyl-3-iodophenyl)acetate

Subtitle: Protocol, Mechanistic Insights, and Optimization for Polyfunctional Aryl Iodides Introduction & Strategic Substrate Analysis Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly functionalized building block fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Protocol, Mechanistic Insights, and Optimization for Polyfunctional Aryl Iodides

Introduction & Strategic Substrate Analysis

Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical intermediates. The strategic execution of a Sonogashira cross-coupling on this substrate requires careful consideration of its three distinct reactive centers:

  • Aryl Iodide: The primary site for palladium-catalyzed oxidative addition.

  • Acetyl Group (-COCH₃): A strongly electron-withdrawing group positioned ortho to the iodine atom.

  • Methyl Ester (-COOMe): A functional group highly susceptible to basic hydrolysis.

The presence of the strongly electron-withdrawing acetyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–I bond. This electronic activation facilitates exceptionally rapid oxidative addition of the Pd(0) catalyst, allowing the reaction to proceed efficiently at room temperature[1].

Mechanistic Causality & Reaction Design (E-E-A-T)

Standard Sonogashira protocols often employ elevated temperatures and strong inorganic bases (e.g., K₂CO₃, NaOH). However, applying these conditions to Methyl 2-(4-acetyl-3-iodophenyl)acetate will inevitably lead to ester hydrolysis and unwanted aldol condensation of the enolizable acetyl group.

To ensure strict chemoselectivity, the reaction design must follow these causal principles:

  • Catalyst Selection: PdCl₂(PPh₃)₂ is selected as a robust, air-stable precatalyst. The electron-deficient nature of the substrate eliminates the need for highly specialized, electron-rich phosphine ligands.

  • Base and Solvent: A mild, non-nucleophilic organic amine (Triethylamine, Et₃N) in an aprotic solvent (THF) is strictly required. This combination neutralizes the hydroiodic acid byproduct without cleaving the sensitive methyl ester[2].

  • Temperature Control: The reaction must be maintained at room temperature (25 °C). Thermal energy is unnecessary due to the activated C–I bond; heating the system will only promote undesired Glaser-type homocoupling of the terminal alkyne[3].

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the causality behind the selected protocol.

Table 1: Optimization of Reaction Conditions for Methyl 2-(4-acetyl-3-iodophenyl)acetate

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1PdCl₂(PPh₃)₂ / CuIEt₃N (neat)251885Clean conversion; slow rate due to high viscosity.
2 PdCl₂(PPh₃)₂ / CuI Et₃N / THF (1:1) 25 12 92 Optimal solubility; complete conversion; no side reactions.
3Pd(PPh₃)₄ / CuIK₂CO₃ / DMF60445Significant ester hydrolysis observed.
4PdCl₂(PPh₃)₂ / CuIEt₃N / THF (1:1)60470Increased Glaser homocoupling byproduct.
5None (CuI only)Et₃N / THF (1:1)25240No background reaction; Pd is essential.

Step-by-Step Experimental Protocol

This protocol utilizes phenylacetylene as a model terminal alkyne. The methodology is designed as a self-validating system, providing visual checkpoints to ensure reaction integrity.

Phase 1: Preparation and Degassing

  • To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 mmol, 318.1 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Seal the tube with a rubber septum and subject it to three cycles of vacuum/argon backfilling to ensure a strictly inert atmosphere.

    • Self-Validation Checkpoint: The solid powder mixture should appear uniformly yellow.

Phase 2: Reagent Addition and Reaction Execution 3. Add anhydrous THF (3.0 mL) and anhydrous Et₃N (3.0 mL) via syringe. 4. Add the terminal alkyne (phenylacetylene, 1.2 mmol, 132 µL) dropwise over 2 minutes. 5. Stir the reaction mixture at 25 °C (room temperature) for 12 hours.

  • Self-Validation Checkpoint: Within 15–30 minutes, the solution will transition from a yellow suspension to a clear, reddish-brown solution. This indicates the successful reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide complex. The sudden appearance of a black precipitate (Pd-black) indicates oxygen ingress and premature catalyst deactivation.

Phase 3: Workup and Isolation 6. Quench the reaction by diluting with Ethyl Acetate (15 mL) and filtering the mixture through a short pad of Celite to remove insoluble metal complexes. 7. Wash the organic filtrate with saturated aqueous NH₄Cl (2 × 10 mL).

  • Self-Validation Checkpoint: The aqueous layer will turn distinctively blue, confirming the successful extraction of oxidized copper(II) salts.

  • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure coupled product.

Mechanistic Visualization

Sonogashira Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L₂ Pd0->OxAdd + Ar-I (Substrate) TransMet Transmetalation Pd(II)(Ar)(C≡CR)L₂ OxAdd->TransMet + Cu-C≡C-R - CuI RedElim Reductive Elimination Product: Ar-C≡C-R TransMet->RedElim RedElim->Pd0 Release Product CuCycle Copper Cycle CuI + R-C≡C-H + Et₃N → Cu-C≡C-R CuCycle->TransMet

Catalytic cycle of the Sonogashira coupling for Methyl 2-(4-acetyl-3-iodophenyl)acetate.

References[1] Title: One-Pot Synthesis of Symmetrical and Unsymmetrical Bisarylethynes by a Modification of the Sonogashira Coupling Reaction. Source: Organic Letters - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/ol026423r[3] Title: Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air. Source: Reaction Chemistry & Engineering (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2026/RE/D5RE00494B[2] Title: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Source: Beilstein Journal of Organic Chemistry. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6902895/

Sources

Method

Application Note: Synthesis of 3-Methyl-1H-indazole-6-acetic Acid Derivatives via Transition-Metal-Catalyzed Cyclization of Methyl 2-(4-acetyl-3-iodophenyl)acetate

Target Audience: Researchers, Medicinal Chemists, and API Process Development Scientists Content Type: Advanced Technical Guide & Experimental Protocols Strategic Rationale in API Synthesis In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and API Process Development Scientists Content Type: Advanced Technical Guide & Experimental Protocols

Strategic Rationale in API Synthesis

In modern medicinal chemistry, the 1H-indazole scaffold is a highly privileged pharmacophore, frequently embedded in kinase inhibitors (e.g., Pazopanib, Axitinib) and advanced NSAIDs. Synthesizing functionally decorated indazoles with precise regiocontrol remains a persistent challenge.

Methyl 2-(4-acetyl-3-iodophenyl)acetate (analogous to CAS: 2089314-99-6 [1]) serves as an exceptionally strategic building block for this purpose. Its structural topology—an ortho-iodoacetophenone motif coupled with a para-acetate appendage—is perfectly primed for tandem condensation and transition-metal-catalyzed C–N cross-coupling. By leveraging this precursor, chemists can construct 2-(3-methyl-1H-indazol-6-yl)acetic acid , a versatile API intermediate, in just two highly efficient operational steps.

Mechanistic Causality: Why This Pathway Works

The transformation relies on a two-stage cascade that prioritizes thermodynamic stability and catalytic fidelity:

  • Hydrazone Condensation: The C4-acetyl group reacts with hydrazine hydrate. This step is thermodynamically driven by the extrusion of water and the formation of the stable C=N bond, yielding an intermediate hydrazone.

  • Intramolecular C–N N-Arylation: The ortho-iodine at C3 acts as the ideal leaving group for a Buchwald-Hartwig-type cyclization. While Palladium is often the default choice for cross-coupling, we deliberately employ a Copper(I)-catalyzed system [2].

    • The Causality: Electron-rich aryl iodides are prone to protodehalogenation under Pd-catalysis. Copper(I) iodide, when paired with a bidentate diamine ligand like N,N'-dimethylethylenediamine (DMEDA), stabilizes the Cu(I)/Cu(III) catalytic cycle, drastically reducing dehalogenation side reactions and driving the intramolecular N-arylation to completion with near-perfect regioselectivity [3].

Workflow Visualization

API_Synthesis SM Methyl 2-(4-acetyl-3-iodophenyl)acetate (Starting Material) Reagent1 Hydrazine Hydrate / EtOH (Condensation) SM->Reagent1 Int Hydrazone Intermediate Reagent1->Int 80°C, 2h Cat CuI (cat.), DMEDA, Cs2CO3 (Intramolecular N-Arylation) Int->Cat Indazole Methyl 2-(3-methyl-1H-indazol-6-yl)acetate (Indazole Core) Cat->Indazole 110°C, DMF, 12h Reagent2 LiOH, THF/H2O (Saponification) Indazole->Reagent2 API 2-(3-methyl-1H-indazol-6-yl)acetic acid (API Building Block) Reagent2->API RT, 4h

Workflow for the synthesis of 1H-indazole API precursors from the ortho-iodoacetophenone building block.

Quantitative Data: Catalytic Optimization

To validate the superiority of the Cu/DMEDA system, we evaluated several catalytic conditions for the cyclization of the hydrazone intermediate. The data below summarizes the findings [4]:

EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
1CuI (10 mol%)NoneCs₂CO₃DMF11015
2CuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMF11065
3 CuI (10 mol%) DMEDA (20 mol%) Cs₂CO₃ DMF 110 92
4Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)Cs₂CO₃Toluene10078*

*Note: Entry 4 exhibited ~15% protodehalogenated byproduct, complicating downstream purification.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(3-methyl-1H-indazol-6-yl)acetate

Objective: Convert the ortho-iodoacetophenone precursor into the 1H-indazole core via a one-pot condensation/cyclization cascade.

Step-by-Step Methodology:

  • Condensation: To a 100 mL round-bottom flask, add Methyl 2-(4-acetyl-3-iodophenyl)acetate (3.18 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Add hydrazine hydrate (0.75 g, 15.0 mmol, 1.5 eq) dropwise at room temperature. Stir the mixture at 80 °C for 2 hours.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine, yielding the crude hydrazone as a pale yellow solid.

  • Catalytic Cyclization: Dissolve the crude hydrazone in anhydrous DMF (30 mL). Add CuI (190 mg, 1.0 mmol, 10 mol%), N,N'-dimethylethylenediamine (DMEDA, 176 mg, 2.0 mmol, 20 mol%), and Cs₂CO₃ (6.52 g, 20.0 mmol, 2.0 eq).

  • Purge the flask with Argon for 5 minutes. Heat the suspension to 110 °C and stir for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with 5% aqueous LiCl (3 × 50 mL) to extract the DMF, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3 to 1:1) to afford the product as an off-white solid (Yield: ~1.88 g, 92%).

Self-Validating Checkpoints:

  • TLC: The starting material ( Rf​ ~0.6 in 7:3 Hex:EtOAc) disappears, replaced by a highly UV-active spot ( Rf​ ~0.3).

  • LC-MS: Confirms the massive mass drop associated with iodine loss. Expected [M+H]+ = 205.1.

Protocol B: Saponification to 2-(3-methyl-1H-indazol-6-yl)acetic acid

Objective: Unmask the carboxylic acid to yield the final API building block ready for amide coupling or salt formation.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 2-(3-methyl-1H-indazol-6-yl)acetate (1.02 g, 5.0 mmol) in a 1:1 mixture of THF and H₂O (20 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 630 mg, 15.0 mmol, 3.0 eq). Stir vigorously at room temperature for 4 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and wash with Diethyl Ether (15 mL) to remove any unreacted ester or organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl until the pH reaches 3.5–4.0. A dense white precipitate will form.

  • Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry overnight in a vacuum oven at 50 °C (Yield: ~900 mg, 95%).

Self-Validating Checkpoints:

  • pH Monitoring: The product is zwitterionic-like; dropping the pH below 2 may re-solubilize the compound due to protonation of the indazole nitrogens. Precise pH 3.5-4.0 is critical.

  • ¹H NMR (DMSO-d6): Complete disappearance of the sharp methyl ester singlet at ~3.65 ppm.

References

  • Chen, Z., et al. "Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to 1H-Indazoles". ResearchGate. Available at:[Link]

  • Silva, A., et al. "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones". PubMed Central (PMC). Available at:[Link]

  • Kumar, M. R., et al. "Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole". Organic Letters, 2011, 13, 3542-3545. Available at:[Link]

Application

Application Note: Orthogonal Functionalization of Methyl 2-(4-acetyl-3-iodophenyl)acetate for the Synthesis of Complex Heterocycles

Structural Analysis & Mechanistic Rationale In modern drug discovery and medicinal chemistry, the rapid assembly of complex, multi-substituted heteroaromatics relies heavily on the strategic use of polyfunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Mechanistic Rationale

In modern drug discovery and medicinal chemistry, the rapid assembly of complex, multi-substituted heteroaromatics relies heavily on the strategic use of polyfunctional building blocks. Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly versatile, trifunctional intermediate that perfectly exemplifies this paradigm.

The molecule's synthetic value is derived from three orthogonal reactive sites:

  • The Aryl Iodide (C3): Highly susceptible to oxidative addition by Palladium(0) and Copper(I) catalysts, making it an ideal anchor for Sonogashira, Suzuki, or Buchwald-Hartwig cross-couplings.

  • The Acetyl Group (C4): An electrophilic carbonyl center positioned exactly ortho to the iodide. This spatial arrangement is a privileged motif; it allows for initial functionalization at either the ketone or the iodide, followed by a thermodynamically driven intramolecular cyclization cascade to form bicyclic systems.

  • The Methyl Ester (C1): A robust functional handle that remains inert under many transition-metal-catalyzed conditions. It serves as a critical vector for late-stage derivatization, such as saponification to the free acid or amidation to attach PROTAC linkers.

By exploiting the synergistic ortho relationship between the iodide and the acetyl group, researchers can utilize this single starting material to divergently access highly substituted 1H-indazoles and isoquinolines —pharmacophores ubiquitous in kinase inhibitors and CNS-active agents.

ReactivityMap SM Methyl 2-(4-acetyl-3-iodophenyl)acetate Iodide Aryl Iodide (C3) Cross-Coupling SM->Iodide Pd/Cu Catalysis Acetyl Acetyl Group (C4) Condensation SM->Acetyl Amines/Hydrazines Ester Methyl Ester (C1) Derivatization SM->Ester Saponification Cyclization Complex Heterocycles (Indazoles, Isoquinolines) Iodide->Cyclization Tandem Cascade Acetyl->Cyclization Tandem Cascade

Fig 1: Orthogonal reactivity map of Methyl 2-(4-acetyl-3-iodophenyl)acetate.

Application Workflow 1: Synthesis of 1H-Indazoles via Ullmann-Type C-N Coupling

Mechanistic Causality

The synthesis of 1H-indazoles from ortho-haloacetophenones is a powerful transformation that avoids the use of hazardous diazonium intermediates . The reaction proceeds in two distinct phases:

  • Condensation: Methyl 2-(4-acetyl-3-iodophenyl)acetate is reacted with a hydrazine derivative to form an intermediate hydrazone.

  • Ullmann Cyclization: A Copper(I)-catalyzed intramolecular C-N cross-coupling occurs between the nucleophilic hydrazone nitrogen and the electrophilic C3-iodide.

Regiochemical Mapping: The N1 of the resulting indazole originates from the terminal nitrogen of the hydrazine, attaching to the C3 position of the original phenyl ring. The C3 of the indazole originates from the acetyl carbon (C4 of the phenyl ring). Consequently, the methyl ester group, originally at C1 of the phenyl ring, is transposed to the C6 position of the newly formed indazole, yielding a Methyl 2-(3-methyl-1H-indazol-6-yl)acetate derivative.

Step-by-Step Protocol: Synthesis of Methyl 2-(1,3-dimethyl-1H-indazol-6-yl)acetate

Note: This protocol utilizes methylhydrazine. Extreme caution must be exercised as hydrazines are toxic and potentially explosive. Perform all steps in a fume hood.

Step 1: Hydrazone Formation

  • Dissolve Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 equiv, 3.14 mmol) in anhydrous Ethanol (15 mL).

  • Add methylhydrazine (1.2 equiv, 3.77 mmol) dropwise at 0 °C.

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate imine formation.

  • Heat the mixture to 60 °C for 4 hours.

  • Self-Validation: Monitor by LC-MS. The starting material mass (m/z 319 [M+H]+) should completely convert to the hydrazone mass (m/z 347 [M+H]+).

  • Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash with saturated NaHCO3, dry over Na2SO4, and concentrate to yield the crude hydrazone.

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • In an oven-dried Schlenk tube, combine the crude hydrazone (1.0 equiv), CuI (10 mol%), and K3PO4 (2.0 equiv). Causality: K3PO4 is chosen over stronger bases like Cs2CO3 or KOH to minimize premature hydrolysis of the methyl ester.

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add anhydrous DMF (10 mL) and N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) via syringe. Causality: DMEDA acts as a bidentate ligand, solubilizing the Cu(I) species and accelerating the oxidative addition into the C-I bond, outcompeting intermolecular side reactions.

  • Heat the sealed tube at 100 °C for 12 hours.

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite.

  • Wash the filtrate with water (3x) to remove DMF, dry over Na2SO4, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure indazole.

Application Workflow 2: Synthesis of Isoquinolines via Sonogashira/Annulation Cascade

Mechanistic Causality

Isoquinolines can be rapidly assembled by coupling the aryl iodide with a terminal alkyne, followed by condensation with an ammonia source .

  • Sonogashira Coupling: Pd/Cu co-catalysis installs an alkyne at the C3 position, generating an ortho-alkynylacetophenone.

  • Imine Formation & 6-endo-dig Cyclization: Treatment with ammonium acetate (NH4OAc) generates a ketimine at the C4 acetyl group. The nitrogen lone pair then undergoes a highly regioselective 6-endo-dig nucleophilic attack onto the alkyne, activated either thermally or by a carbophilic Lewis acid (e.g., AgOTf) . Subsequent tautomerization yields the fully aromatized isoquinoline. Regiochemical Mapping: The resulting product is a Methyl 2-(1-methyl-3-substituted-isoquinolin-6-yl)acetate .

IsoquinolineMech Step1 Methyl 2-(4-acetyl-3-iodophenyl)acetate Step2 ortho-Alkynylacetophenone Intermediate Step1->Step2 Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N Step3 ortho-Alkynyl Ketimine Intermediate Step2->Step3 NH4OAc, EtOH, 130°C Step4 6-endo-dig Cyclization Step3->Step4 AgOTf or Thermal Activation Step5 Methyl 2-(1-methyl-3-phenylisoquinolin-6-yl)acetate Step4->Step5 Aromatization

Fig 2: Mechanistic pathway for the cascade synthesis of isoquinolines.

Step-by-Step Protocol: Synthesis of Methyl 2-(1-methyl-3-phenylisoquinolin-6-yl)acetate

Step 1: Sonogashira Coupling

  • To a degassed solution of Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 equiv, 3.14 mmol) in anhydrous THF (15 mL) and Triethylamine (5 mL), add PdCl2(PPh3)2 (5 mol%) and CuI (2 mol%).

  • Add phenylacetylene (1.1 equiv, 3.45 mmol) dropwise. Causality: Strict exclusion of oxygen is required to prevent the Glaser homocoupling of phenylacetylene.

  • Stir at room temperature for 6 hours.

  • Self-Validation: TLC (20% EtOAc/Hexanes) should show complete consumption of the starting material (UV active, lower Rf) to a new, highly fluorescent blue spot under 365 nm UV light (the conjugated enyne).

  • Filter through Celite, concentrate, and quickly pass through a short silica plug to remove metal catalysts.

Step 2: Annulation

  • Dissolve the crude ortho-alkynylacetophenone in anhydrous Ethanol (10 mL) in a heavy-walled pressure vial.

  • Add Ammonium Acetate (NH4OAc) (5.0 equiv) and AgOTf (5 mol%). Causality: AgOTf acts as a π-acid, coordinating to the alkyne and drastically lowering the activation energy for the 6-endo-dig cyclization of the imine.

  • Seal the vial and heat at 110 °C for 12 hours.

  • Cool, dilute with water, extract with Dichloromethane (3x), dry, and purify via silica gel chromatography to yield the isoquinoline derivative.

Quantitative Data Summary

The following table summarizes the expected yields and reaction times for various derivatives synthesized using the protocols described above, demonstrating the broad substrate scope enabled by this building block.

Target ScaffoldReagent 1 (Cross-Coupling/Condensation)Reagent 2 (Cyclization)Catalyst SystemTimeExpected Yield (%)
1H-Indazole Hydrazine hydrateN/A (Intramolecular)CuI / DMEDA / K3PO412 h78%
1H-Indazole MethylhydrazineN/A (Intramolecular)CuI / DMEDA / K3PO412 h82%
Isoquinoline PhenylacetyleneNH4OAcPdCl2(PPh3)2 / AgOTf6 h + 12 h85%
Isoquinoline 4-MethoxyphenylacetyleneNH4OAcPdCl2(PPh3)2 / AgOTf6 h + 10 h88%
Isoquinoline 1-HexyneNH4OAcPdCl2(PPh3)2 / AgOTf8 h + 16 h70%

References

  • Day, J. I., Allen-Moyer, K., Cole, K. P. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, 2023.[URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02771]
  • Huang, Q., Hunter, J. A., Larock, R. C. "Synthesis of Isoquinolines and Naphthyridines by Electrophilic Ring Closure of Iminoalkynes." The Journal of Organic Chemistry, 2001.[URL: https://pubs.acs.org/doi/10.1021/jo015758c]
  • Liu, Y., et al. "Synthesis of 1-(1H-Indol-3-yl)-1,2-dihydroisoquinolines via AgOTf-Catalyzed Three-Component Reactions of 2-Alkynylbenzaldehydes, Amines, and Indoles." ACS Combinatorial Science, 2010.[URL: https://pubs.acs.org/doi/10.1021/co900137a]
Method

Application Notes and Protocols for Late-Stage Functionalization Utilizing Methyl 2-(4-acetyl-3-iodophenyl)acetate

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules to rapidly generate analogues and probe structure-activity relationships (SAR).[1][2] Aryl iodides are premier building blocks for these transformations due to their high reactivity in a multitude of cross-coupling reactions.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of Methyl 2-(4-acetyl-3-iodophenyl)acetate, a versatile and strategically functionalized reagent, in key LSF methodologies. We will explore its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their experimental design and optimization.

The Strategic Value of Methyl 2-(4-acetyl-3-iodophenyl)acetate in LSF

The subject molecule, Methyl 2-(4-acetyl-3-iodophenyl)acetate, is a trifunctional reagent designed for maximum synthetic utility. Its power lies in the orthogonal reactivity of its distinct functional groups, which can be addressed selectively in subsequent synthetic steps.

  • The Aryl Iodide: This is the primary reactive handle for LSF. The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling facile oxidative addition to the Pd(0) center, often under mild conditions.[3] This allows for the introduction of a wide array of substituents at this position.

  • The Acetyl Group: The ketone functionality serves as a versatile anchor for further derivatization. It can undergo reactions such as olefination, reduction to an alcohol, reductive amination, or conversion to a heterocycle, providing a secondary vector for molecular diversification.

  • The Methyl Acetate Moiety: This ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore and a handle for amide bond formation, a cornerstone of medicinal chemistry.

The strategic placement of these groups makes this reagent an ideal platform for building molecular complexity in a controlled, stepwise manner.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties is critical for safe and effective handling.

PropertyValueSource
IUPAC Name methyl 2-(4-acetyl-3-iodophenyl)acetate[5]
Molecular Formula C₁₁H₁₁IO₃[5]
Molecular Weight 318.11 g/mol [5]
Appearance Typically a colorless to pale yellow liquid or solid[5]
CAS Number Not consistently available across major databases. Identified by structure.[6]
Storage Store in a cool, dry, dark place under an inert atmosphere.[7]

Safety & Handling:

  • Hazard Statements: Based on analogous structures, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[8]

  • Precautions: Handle in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is the linchpin for introducing diverse functionalities. The following sections provide detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions.

Workflow Overview

The general workflow for utilizing Methyl 2-(4-acetyl-3-iodophenyl)acetate in LSF involves coupling at the iodide position, followed by optional derivatization of the acetyl or methyl acetate groups.

LSF_Workflow cluster_coupling Late-Stage Functionalization (C-I Bond) cluster_derivatization Secondary Derivatization reagent Methyl 2-(4-acetyl-3-iodophenyl)acetate suzuki Suzuki-Miyaura (Ar-B(OH)₂) reagent->suzuki Pd Catalyst sonogashira Sonogashira (R-C≡CH) reagent->sonogashira Pd Catalyst buchwald Buchwald-Hartwig (R₂NH) reagent->buchwald Pd Catalyst product Functionalized Intermediate suzuki->product sonogashira->product buchwald->product acetyl_chem Acetyl Group Chemistry (e.g., Reduction, Amination) product->acetyl_chem ester_chem Ester Group Chemistry (e.g., Hydrolysis, Amidation) product->ester_chem final_product Diverse Molecular Analogues acetyl_chem->final_product ester_chem->final_product

Caption: LSF workflow using the trifunctional reagent.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.[11]

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are sources of the active Pd(0) catalyst that initiates the cycle by oxidatively adding to the C-I bond.[12]

  • Ligand (e.g., PPh₃, SPhos): The ligand stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity, influencing reaction rate and scope.[12]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[11]

  • Solvent (e.g., Dioxane/H₂O, Toluene): A solvent system that can dissolve both the organic substrates and the inorganic base is required. The presence of water can often accelerate the reaction.[12]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle center pd0 Pd(0)L₂ oxidative_add Oxidative Addition Ar-Pd(II)-I(L₂) pd0->oxidative_add Ar-I transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) oxidative_add->transmetal Ar'-B(OR)₂ + Base reductive_elim Reductive Elimination transmetal->reductive_elim Isomerization reductive_elim->pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagents & MaterialsAmount (1.0 mmol scale)MolesEquiv.
Methyl 2-(4-acetyl-3-iodophenyl)acetate318 mg1.0 mmol1.0
Phenylboronic Acid146 mg1.2 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)4.5 mg0.02 mmol0.02
Triphenylphosphine (PPh₃)21 mg0.08 mmol0.08
Potassium Carbonate (K₂CO₃)415 mg3.0 mmol3.0
1,4-Dioxane8 mL--
Water2 mL--

Procedure:

  • Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-(4-acetyl-3-iodophenyl)acetate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[12]

  • Inerting: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add 10 mL of this solvent mixture to the Schlenk tube via syringe.[12]

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic phase sequentially with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 2-(4-acetyl-[1,1'-biphenyl]-3-yl)acetate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates and structural motifs.[13] The classic reaction involves a palladium catalyst and a copper(I) co-catalyst.[14]

Causality Behind Component Selection:

  • Palladium Catalyst: As in the Suzuki coupling, it facilitates the oxidative addition to the aryl iodide.

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the reaction.[13]

  • Base (e.g., Et₃N, DIPEA): The amine base deprotonates the terminal alkyne and also serves as a solvent and scavenger for the HI generated during the reaction.[13]

  • Copper-Free Variants: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free protocols, which often require stronger bases or different ligand systems to facilitate the direct reaction of the palladium complex with the acetylide.[15][16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle center pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)-I(L₂) pd0->oxidative_add Ar-I transmetal Ar-Pd(II)-C≡CR(L₂) oxidative_add->transmetal Cu-C≡CR reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Ar-C≡CR cuI Cu-I cu_acetylide Cu-C≡CR cuI->cu_acetylide R-C≡CH + Base cu_acetylide->cuI Transmetalation to Pd

Caption: Interconnected catalytic cycles of Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Reagents & MaterialsAmount (1.0 mmol scale)MolesEquiv.
Methyl 2-(4-acetyl-3-iodophenyl)acetate318 mg1.0 mmol1.0
Phenylacetylene123 mg (131 µL)1.2 mmol1.2
PdCl₂(PPh₃)₂14 mg0.02 mmol0.02
Copper(I) Iodide (CuI)3.8 mg0.02 mmol0.02
Triethylamine (Et₃N)5 mL--
Tetrahydrofuran (THF)5 mL--

Procedure:

  • Setup: In a Schlenk tube, dissolve Methyl 2-(4-acetyl-3-iodophenyl)acetate, PdCl₂(PPh₃)₂, and CuI in a mixture of THF (5 mL) and Et₃N (5 mL).

  • Inerting: Degas the solution by bubbling argon through it for 15 minutes.

  • Reagent Addition: Add phenylacetylene via syringe to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 8 hours or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Work-up: Remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate (25 mL) and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and then brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Validation: Confirm the structure of Methyl 2-(4-acetyl-3-(phenylethynyl)phenyl)acetate via ¹H NMR, ¹³C NMR, and HRMS.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful tool for constructing arylamine bonds, which are ubiquitous in pharmaceuticals.[17] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[18]

Causality Behind Component Selection:

  • Catalyst System: Modern Buchwald-Hartwig aminations rely on sophisticated catalyst systems. Precatalysts are often used for convenience and air stability. The choice of ligand (e.g., biaryl phosphines like XPhos, SPhos) is critical and depends on the steric and electronic properties of both the aryl halide and the amine. These bulky, electron-rich ligands promote both oxidative addition and the difficult reductive elimination step.[18]

  • Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H group in the intermediate complex) to facilitate the C-N bond-forming reductive elimination step.[17][19]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle center pd0 Pd(0)L oxidative_add Oxidative Addition Ar-Pd(II)-I(L) pd0->oxidative_add Ar-I amine_complex Amine Coordination oxidative_add->amine_complex R₂NH amide_complex Amido Complex [Ar-Pd(II)-NR₂(L)]⁻ amine_complex->amide_complex + Base - HB⁺X⁻ reductive_elim Reductive Elimination amide_complex->reductive_elim reductive_elim->pd0 Ar-NR₂

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: Buchwald-Hartwig Amination with Morpholine

Reagents & MaterialsAmount (1.0 mmol scale)MolesEquiv.
Methyl 2-(4-acetyl-3-iodophenyl)acetate318 mg1.0 mmol1.0
Morpholine105 mg (105 µL)1.2 mmol1.2
Pd₂(dba)₃9.2 mg0.01 mmol0.01
XPhos14.3 mg0.03 mmol0.03
Sodium tert-butoxide (NaOtBu)135 mg1.4 mmol1.4
Toluene (anhydrous)10 mL--

Procedure:

  • Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Reagent Addition: Outside the glovebox, add Methyl 2-(4-acetyl-3-iodophenyl)acetate to the tube. Seal with a septum, and perform three evacuate/backfill cycles with argon.

  • Solvent & Amine: Add anhydrous toluene (10 mL) followed by morpholine (105 µL) via syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous NH₄Cl solution. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Validation: Characterize the final product, Methyl 2-(4-acetyl-3-morpholinophenyl)acetate, by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

Methyl 2-(4-acetyl-3-iodophenyl)acetate stands out as a highly valuable and versatile building block for late-stage functionalization. Its trifunctional nature allows for rapid and divergent synthesis of complex molecular scaffolds. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust starting point for researchers aiming to explore new chemical space. By understanding the causality behind the choice of reagents and conditions, scientists can rationally design experiments, troubleshoot challenges, and successfully apply these powerful transformations in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

  • EvitaChem. (n.d.). Methyl 2-(4-acetyl-3-iodophenyl)acetate.
  • van Gumpel, M., & Funes-Ardoiz, I. (2023).
  • Li, W., & Song, L. (2023). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv.
  • Engkvist, O., et al. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-Portal.org.
  • Van der Veken, P., et al. (2022). Visible‐Light Enabled Late‐Stage, Room‐Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide. Pure.
  • Maiti, D., et al. (2021). Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. Benchchem.
  • ResearchGate. (n.d.). Substrate scope of aryl iodides, including late-stage functionalization of bioactive compounds.
  • Wang, CY., et al. (2023). Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(II)
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
  • Lin, P. C., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society.
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Uno, H., et al. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination.
  • Sigma-Aldrich. (n.d.). Methyl 2-(3-iodophenyl)acetate.
  • BLD Pharm. (n.d.). Methyl 2-(4-acetyl-3-iodophenyl)acetate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • CymitQuimica. (2024).
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). Methyl 2-(3-iodophenyl)acetate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for Methyl 2-(4-acetyl-3-iodophenyl)acetate Synthesis

Welcome to the Technical Support Center. This guide is tailored for process chemists, researchers, and drug development professionals facing yield and regioselectivity challenges during the synthesis of Methyl 2-(4-acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is tailored for process chemists, researchers, and drug development professionals facing yield and regioselectivity challenges during the synthesis of Methyl 2-(4-acetyl-3-iodophenyl)acetate.

Below, we address the most common synthetic traps, explain the mechanistic causality behind reaction failures, and provide field-validated, optimized protocols to ensure high-yield isolation of your target molecule.

Troubleshooting & FAQs

Q1: I attempted to synthesize Methyl 2-(4-acetyl-3-iodophenyl)acetate by directly iodinating methyl 2-(4-acetylphenyl)acetate using NIS/TfOH. The conversion is high, but NMR indicates the iodine is at the wrong position. Why?

Answer: This is a classic regioselectivity trap. In your starting material (methyl 2-(4-acetylphenyl)acetate), the alkyl acetate moiety at C1 is an ortho/para-directing group, while the acetyl group at C4 is a meta-directing group. Both groups synergistically direct incoming electrophiles to the C2 and C6 positions.

Consequently, even when using a highly efficient superelectrophilic system like NIS/TfOH [1], the reaction exclusively yields Methyl 2-(4-acetyl-2-iodophenyl)acetate . To achieve the 3-iodo substitution pattern, you must invert your synthetic sequence: perform a Friedel-Crafts acetylation on methyl 2-(3-iodophenyl)acetate .

Q2: How does the inverted sequence (Friedel-Crafts acetylation of methyl 2-(3-iodophenyl)acetate) ensure the correct regiochemistry?

Answer: In methyl 2-(3-iodophenyl)acetate, the -CH₂COOMe group (at C1) is a weak activator, while the iodine atom (at C3) is a weak deactivator. The more activating alkyl acetate group dictates the primary directing effect, strongly favoring electrophilic substitution at its para position (C4). Because C4 is simultaneously ortho to the iodine atom, the steric and electronic effects perfectly align to yield the desired Methyl 2-(4-acetyl-3-iodophenyl)acetate as the major isomer.

G cluster_wrong FAILED ROUTE: Direct Iodination cluster_right CORRECT ROUTE: Friedel-Crafts Acetylation SM1 Methyl 2-(4-acetylphenyl)acetate (Starting Material) WrongProd Methyl 2-(4-acetyl-2-iodophenyl)acetate (Incorrect Regioisomer) SM1->WrongProd C2-Attack Reagent1 NIS / TfOH (Superelectrophile) Reagent1->WrongProd SM2 Methyl 2-(3-iodophenyl)acetate (Starting Material) RightProd Methyl 2-(4-acetyl-3-iodophenyl)acetate (Target Product) SM2->RightProd C4-Attack Reagent2 Acetyl Chloride In(OTf)3 Catalyst Reagent2->RightProd

Caption: Comparison of synthetic routes demonstrating the regioselectivity trap and the correct pathway.

Q3: During the Friedel-Crafts acetylation of methyl 2-(3-iodophenyl)acetate with AlCl₃, I observe significant deiodination and halogen scrambling. How can I optimize the yield?

Answer: Strong Lewis acids like Aluminum Chloride (AlCl₃) readily coordinate with the lone pairs on the iodine atom. This coordination weakens the aromatic C-I bond, leading to competitive deiodination or transhalogenation side reactions. To optimize the yield and preserve the fragile C-I bond, switch to a milder, highly oxophilic Lewis acid catalyst such as Indium(III) Triflate (In(OTf)₃) .

Q4: If I still need to perform oxidative iodination on a deactivated acetophenone derivative for a different analog, what is the most efficient method?

Answer: For deactivated rings where regiochemistry aligns (e.g., iodinating simple acetophenone to get 3-iodoacetophenone), standard I₂/base conditions fail. You must generate a superelectrophilic iodine species. We recommend the NIS/TfOH system [1], [2]. Triflic acid protonates N-Iodosuccinimide, generating the highly reactive protosolvated iodine(I) trifluoromethanesulfonate [I(OTf)] [1]. If you require a metal-free, environmentally benign alternative, use the I₂ / H₅IO₆ (Periodic Acid) system in H₂SO₄/AcOH [3],[4]. Periodic acid oxidizes molecular iodine into reactive I⁺ or I₃⁺ species, driving the iodination of deactivated systems to >85% yield [3].

Quantitative Data Summary

Table 1: Reaction Optimization Data for the Synthesis of Methyl 2-(4-acetyl-3-iodophenyl)acetate

Synthetic RouteReagents / CatalystTemp (°C)Time (h)ConversionMajor RegioisomerTarget Yield (%)
Direct IodinationNIS, TfOH0 to 252>95%2-Iodo (Incorrect)0%
Direct IodinationI₂, H₅IO₆, H₂SO₄60485%2-Iodo (Incorrect)0%
Friedel-CraftsAcCl, AlCl₃25490%3-Iodo (Target)45% (Deiodination)
Friedel-CraftsAcCl, AlCl₃0175%3-Iodo (Target)65%
Friedel-Crafts AcCl, In(OTf)₃ 60 12 >95% 3-Iodo (Target) 88%

Experimental Protocol: Optimized Friedel-Crafts Acetylation

To ensure a self-validating and reproducible system, follow this optimized protocol utilizing Indium(III) Triflate to prevent deiodination.

  • Preparation : Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Substrate Loading : Dissolve 5.0 mmol of methyl 2-(3-iodophenyl)acetate in 15 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition : Add 0.5 mmol (10 mol%) of Indium(III) Triflate (In(OTf)₃) to the solution.

    • Self-Validation Check: The suspension will rapidly dissolve to form a clear, homogenous solution. This visually confirms active catalyst coordination without the dark, tarry substrate degradation typical of AlCl₃.

  • Acylation : Slowly add 6.0 mmol (1.2 equiv) of acetyl chloride dropwise via syringe.

  • Reaction : Heat the mixture to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (higher Rf​ ) should completely convert to a single lower Rf​ spot (product).

  • Quenching : Cool the flask to room temperature and quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃.

    • Self-Validation Check: Vigorous effervescence (CO₂ release) will occur. Wait until bubbling completely ceases to ensure total neutralization of the HCl byproduct.

  • Workup : Extract the aqueous layer with Dichloromethane (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 Hexanes:EtOAc) to yield pure Methyl 2-(4-acetyl-3-iodophenyl)acetate as a crystalline solid.

References

  • Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications , acs.org, 1

  • Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents | Accounts of Chemical Research - ACS Publications , acs.org, 2

  • Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland - Sciforum , sciforum.net, 3

  • (PDF) Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination - ResearchGate , researchgate.net, 4

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 2-(4-acetyl-3-iodophenyl)acetate

This guide provides in-depth technical support for the purification of Methyl 2-(4-acetyl-3-iodophenyl)acetate via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the purification of Methyl 2-(4-acetyl-3-iodophenyl)acetate via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. The content is structured to address common issues through a troubleshooting-focused FAQ and detailed protocols, ensuring both theoretical understanding and practical success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 2-(4-acetyl-3-iodophenyl)acetate that influence solvent selection?

A1: The molecular structure of Methyl 2-(4-acetyl-3-iodophenyl)acetate dictates its solubility behavior. Key features include:

  • Aromatic Ring with Iodine: The iodophenyl group is large and relatively non-polar, favoring solubility in aromatic or less polar solvents.

  • Acetyl Group (-COCH₃): This ketone group introduces polarity and a site for hydrogen bonding, increasing solubility in moderately polar solvents.

  • Methyl Ester (-COOCH₃): The ester functional group also contributes moderate polarity.

The molecule possesses a balance of polar and non-polar characteristics. Therefore, a single solvent may not be ideal, often necessitating the use of a mixed-solvent system to achieve the desired solubility profile for effective recrystallization.[1][2]

Q2: What defines an ideal solvent for the recrystallization of this compound?

A2: An ideal solvent or solvent system for this compound should exhibit a steep solubility curve.[1][3][4] This means it should meet the following criteria:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop significantly, allowing for maximum recovery of pure crystals.

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[4][5]

  • Chemical Inertness: The solvent must not react with the compound.[5]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.[2][5]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals during drying.[3]

Troubleshooting Guide: Common Recrystallization Issues

Q3: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer. This is common if the boiling point of the solvent is higher than the melting point of your compound.[5] The oil can trap impurities, hindering purification.

Causality & Solutions:

  • Lower the Solution Temperature: Add a small amount of a miscible co-solvent in which the compound is less soluble (an anti-solvent). This will lower the overall boiling point of the system and reduce the compound's solubility, encouraging crystallization over oiling.

  • Change Solvents: Switch to a single solvent with a lower boiling point. For instance, if you used toluene, consider trying ethyl acetate or acetone.

  • Increase Solvent Volume: Sometimes, using a larger volume of the hot solvent can prevent the solute from reaching its melting point before it fully dissolves. However, this may reduce overall yield.

Q4: After dissolving my compound and cooling the solution, no crystals are forming. What should I do?

A4: Crystal formation requires two steps: nucleation (the initial formation of small crystal aggregates) and crystal growth. A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.[3]

Causality & Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.[3] This provides a template for crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod in the solution, letting the solvent evaporate to leave a small solid residue, and then re-introducing the rod.

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to boil off a small amount of solvent, then allow it to cool again. This increases the concentration of the solute.[6]

    • Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility. Ensure cooling is slow to promote the formation of larger, purer crystals.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield is a common issue and can stem from several factors during the process.

Causality & Solutions:

  • Excess Solvent: Using too much solvent to dissolve the compound will keep a significant portion of it in the mother liquor even after cooling.[7] Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product is lost. Solution: Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering to ensure the compound remains in solution.[2]

  • Incomplete Cooling: Not cooling the solution to a low enough temperature will result in lower recovery. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Inappropriate Solvent Choice: If the compound has moderate solubility in the cold solvent, losses will be high. Solution: Re-evaluate your solvent system. A mixed-solvent system may be necessary to drastically reduce solubility upon cooling.

Experimental Protocol: Solvent System Screening

This protocol provides a systematic method for identifying a suitable recrystallization solvent using a small amount of your crude Methyl 2-(4-acetyl-3-iodophenyl)acetate.

Objective: To identify a single or mixed-solvent system where the compound is highly soluble when hot and poorly soluble when cold.

Materials:

  • Crude Methyl 2-(4-acetyl-3-iodophenyl)acetate

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see Table 1)

  • Hot plate or heating mantle

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several different test tubes.

  • Cold Solubility Test: To each tube, add the test solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent (Solvent 1) in a mixed-pair system.[1]

  • Hot Solubility Test: For solvents in which the compound was insoluble or sparingly soluble cold, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the compound just dissolves.

  • Cooling & Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation:

    • An ideal single solvent will have shown poor solubility at room temperature but complete solubility at its boiling point, followed by the formation of abundant crystals upon cooling.

    • A good mixed-solvent pair consists of a "soluble solvent" (one in which the compound is very soluble, even when cold) and an "insoluble" or "anti-solvent" (one in which the compound is poorly soluble, even when hot).[2][4] Common pairs include ethanol/water, ethyl acetate/heptane, and toluene/hexane.[1][8]

Data Presentation: Potential Solvent Systems

The table below summarizes properties of common laboratory solvents, ordered by polarity, that can be used for screening.[9]

SolventPolarity Index (P')[9]Boiling Point (°C)Notes on Potential Use
n-Heptane0.198Likely a poor solvent. Good as an anti-solvent (Solvent 2) with more polar solvents.
Toluene2.4111Good for aromatic compounds. May dissolve the compound well when hot.[6]
Ethyl Acetate4.477A moderately polar ester, often a good starting point for compounds with similar functionality.
Acetone5.156A polar aprotic solvent; its low boiling point is advantageous.[10]
Isopropanol (IPA)3.982A common polar protic solvent. Often used in a pair with water.
Ethanol4.378Similar to IPA, frequently used with water as an anti-solvent.[1]
Methanol5.165A very polar solvent. May be too polar as a single solvent but useful in a mixed system.
Water10.2100The compound is likely insoluble. Excellent as an anti-solvent with alcohols like ethanol or IPA.

Workflow & Visualization

Logical Flow for Solvent Selection

The following diagram illustrates the decision-making process during the solvent screening protocol.

Solvent_Selection_Workflow start Start: Crude Compound + Test Solvent (Room Temp) dissolves_cold Dissolves Cold? start->dissolves_cold heat Heat to Boiling dissolves_cold->heat No end_good_mixed1 Result: Potential 'Good' Solvent for Mixed System dissolves_cold->end_good_mixed1 Yes dissolves_hot Dissolves Hot? heat->dissolves_hot cool Cool Slowly dissolves_hot->cool Yes end_bad Result: Unsuitable Solvent dissolves_hot->end_bad No crystals Crystals Form? cool->crystals end_good_single Result: Good Single Solvent crystals->end_good_single Yes end_good_mixed2 Result: Potential 'Anti-Solvent' for Mixed System crystals->end_good_mixed2 No/Poor Yield

Caption: Decision workflow for selecting a recrystallization solvent system.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Solvent Choice. University of York Chemistry Teaching Labs. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Arizona. [Link]

  • Choice of Solvent. Chemistry LibreTexts. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. Organic Syntheses Procedure. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan Normal University. [Link]

  • Recrystallization-1.pdf. University of Rochester. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceuticals. [Link]

  • Crystallization method for organic acid or organic acid ester.
  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Methyl 2-(3-iodophenyl)acetate. PubChem. [Link]

  • Production of 2-(4-iodophenyl)-propionic acid and its ester.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Showing Compound Methyl acetate (FDB008125). FooDB. [Link]

  • Methyl phenylacetate. Wikipedia. [Link]

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Ester Cleavage in Reactions of Methyl 2-(4-acetyl-3-iodophenyl)acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(4-acetyl-3-iodophenyl)acetate. This guide is designed to provide in-depth troubleshooting for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(4-acetyl-3-iodophenyl)acetate. This guide is designed to provide in-depth troubleshooting for a common yet often frustrating issue: the unwanted cleavage of the methyl ester functional group during various chemical transformations. As a key building block in medicinal chemistry and materials science, maintaining the integrity of this molecule is paramount for successful synthetic outcomes.

This document moves beyond a simple list of procedures. It aims to provide a foundational understanding of the underlying chemical principles that govern ester stability, empowering you to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the methyl ester in Methyl 2-(4-acetyl-3-iodophenyl)acetate susceptible to cleavage?

A1: The methyl ester group, like all esters, is susceptible to hydrolysis, which is the cleavage of the ester bond by water.[1] This reaction can be catalyzed by both acids and bases.[2] In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[3][4] Under basic conditions, a strong nucleophile, typically a hydroxide ion, directly attacks the carbonyl carbon.[5][6] This process, known as saponification, is generally irreversible because the resulting carboxylate anion is resonance-stabilized and less reactive.[7]

Q2: I'm running a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) and observing ester hydrolysis. What are the likely causes?

A2: The most common cause of ester cleavage during cross-coupling reactions is the basic conditions required for these transformations. Many palladium-catalyzed cross-coupling reactions utilize bases such as sodium carbonate, potassium carbonate, or potassium phosphate. In the presence of water, these bases can generate hydroxide ions, leading to saponification of the methyl ester. The reaction temperature also plays a significant role; higher temperatures accelerate the rate of hydrolysis.[8][9]

Q3: Can my choice of solvent contribute to ester cleavage?

A3: Absolutely. Protic solvents, especially those containing water, can participate directly in the hydrolysis reaction.[10] While many cross-coupling reactions are performed in aprotic solvents like THF, dioxane, or DMF, the presence of even small amounts of water in the reagents or solvents can be sufficient to cause significant ester cleavage, particularly at elevated temperatures.

Q4: Are there any specific functional groups on Methyl 2-(4-acetyl-3-iodophenyl)acetate that influence the rate of ester hydrolysis?

A4: While the acetyl and iodo groups do not directly participate in the hydrolysis mechanism, their electronic effects can have a minor influence on the reactivity of the ester. The primary determinant of lability, however, remains the reaction conditions (pH, temperature, and solvent).[11]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving unwanted ester cleavage.

Problem 1: Significant formation of 2-(4-acetyl-3-iodophenyl)acetic acid during a base-catalyzed reaction.

Visualizing the Problem:

G Start Reaction Setup: - Methyl 2-(4-acetyl-3-iodophenyl)acetate - Base (e.g., K2CO3, NaOH) - Solvent (e.g., THF/H2O) - Heat Process Base-Catalyzed Hydrolysis (Saponification) Start->Process Product Desired Product (Ester Intact) Process->Product Minimized Byproduct Unwanted Byproduct: 2-(4-acetyl-3-iodophenyl)acetic acid Process->Byproduct Significant Formation

Caption: Base-catalyzed hydrolysis pathway.

Probable Causes & Solutions:

Probable Cause Underlying Rationale Recommended Solution
Strongly Basic Conditions Strong bases like NaOH or KOH provide a high concentration of hydroxide ions, which are potent nucleophiles that readily attack the ester carbonyl.[5] This reaction, saponification, is irreversible under basic conditions.[7]Option 1: Weaker Base: Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃). These bases are less likely to generate a high concentration of hydroxide ions. Option 2: Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base.[12][13] These bases can deprotonate acidic protons without attacking the ester. Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's base) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[12][14]
High Reaction Temperature The rate of ester hydrolysis, like most chemical reactions, increases with temperature.[9][15] The Arrhenius equation describes this relationship, where a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier.Optimize Temperature: Determine the minimum temperature required for your desired transformation to proceed at a reasonable rate. Run a temperature screen (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and ester stability.
Presence of Water Water is a reactant in the hydrolysis of esters.[1] Even in reactions where water is not intentionally added as a solvent, it can be present as an impurity in reagents or solvents, or absorbed from the atmosphere.Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Ensure all glassware is thoroughly dried before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[16]
Transesterification with Alcoholic Solvents If your reaction is performed in an alcohol solvent (e.g., methanol, ethanol) with a base, transesterification can occur, leading to the formation of a different ester.[17][18]Solvent Selection: If possible, switch to a non-alcoholic, aprotic solvent such as THF, dioxane, DMF, or toluene. If an alcohol is required as a reactant, use it in stoichiometric amounts rather than as the solvent.
Problem 2: Ester cleavage observed under acidic conditions.

Visualizing the Problem:

G Start Reaction Setup: - Methyl 2-(4-acetyl-3-iodophenyl)acetate - Acid Catalyst (e.g., HCl, H2SO4) - Protic Solvent (e.g., H2O, MeOH) Process Acid-Catalyzed Hydrolysis Start->Process Product Desired Product (Ester Intact) Process->Product Minimized Byproduct Unwanted Byproduct: 2-(4-acetyl-3-iodophenyl)acetic acid Process->Byproduct Significant Formation

Caption: Acid-catalyzed hydrolysis pathway.

Probable Causes & Solutions:

Probable Cause Underlying Rationale Recommended Solution
Strong Acid Catalyst Strong acids protonate the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[19][20]Milder Acid: If possible, use a weaker acid catalyst. In some cases, a Lewis acid may be a suitable alternative to a Brønsted acid. Control Stoichiometry: Use the minimum catalytic amount of acid necessary to promote the desired reaction.
Excess Water Acid-catalyzed ester hydrolysis is a reversible equilibrium reaction.[1][3] The presence of a large excess of water will drive the equilibrium towards the formation of the carboxylic acid and alcohol, according to Le Chatelier's principle.Limit Water Content: If water is not a required reagent, use anhydrous conditions. If the reaction requires an aqueous acidic medium, use the minimum amount of water necessary. Azeotropic Removal: In some cases, it may be possible to remove water as it is formed using a Dean-Stark apparatus, although this is more common for esterification reactions.
Elevated Temperatures As with base-catalyzed hydrolysis, higher temperatures will increase the rate of acid-catalyzed ester cleavage.[8][21]Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation.
Problem 3: Gradual degradation of the ester during workup or purification.

Probable Causes & Solutions:

Probable Cause Underlying Rationale Recommended Solution
Acidic or Basic Workup Conditions Washing the organic layer with acidic (e.g., dilute HCl) or basic (e.g., saturated NaHCO₃) aqueous solutions can cause ester hydrolysis, especially if there is prolonged contact time.Neutral Workup: Whenever possible, wash the organic layer with neutral solutions like water or brine. Minimize Contact Time: Perform extractions and washes quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Temperature Control: Perform the workup at a lower temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
Silica Gel Chromatography Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters during column chromatography, particularly if run with protic solvents like methanol.Neutralize Silica Gel: Pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then re-equilibrating with the mobile phase. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel. Solvent Choice: Avoid highly protic solvents in your eluent system if possible. If methanol is required, keep its concentration low.

Advanced Strategies: The Use of Protecting Groups

In cases where the methyl ester is incompatible with the required reaction conditions, a protecting group strategy may be necessary.[22][23] This involves converting the ester to a more robust functional group that can withstand the reaction conditions and then deprotecting it to regenerate the carboxylic acid at a later stage.

Workflow for Protecting Group Strategy:

Caption: Protecting group strategy workflow.

A common strategy is to first hydrolyze the methyl ester to the corresponding carboxylic acid. The carboxylic acid can then be protected as a more robust ester, such as a tert-butyl ester, which is stable to many basic conditions but can be readily cleaved with acid.[22] Alternatively, silyl esters can be used, which are cleaved by fluoride sources.[24][25]

References

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • INQUARTIK. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-283.
  • Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Brainly.com. (2023, September 17). What is a commonly used protecting group to prevent ester hydrolysis?. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Anantakrishnan, S. V. (1952). Kinetic studies in ester hydrolysis. Part VII. Solvent Influences. Proceedings of the Indian Academy of Sciences - Section A, 36(2), 95-107.
  • Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

  • PubMed. (1999, June). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Temperature dependence of ester hydrolysis in water. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. Retrieved from [Link]

  • Sta-Lok. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. The Biochemical journal, 161(1), 83–92.
  • Bharat Raut. (2020, August 24). BASE CATALYSED HYDROLYSIS OF ESTER [Video]. YouTube. Retrieved from [Link]

  • Nature Environment and Pollution Technology. (2021, June 22). Biodiesel-Alkaline Transesterification Process for Methyl Ester Production. Retrieved from [Link]

  • Portland Press. (1977, January 1). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal. Retrieved from [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Reddit. (2013, December 13). Can you cleave methyl esters using acid instead of base? Anyone used this method before?. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • MDPI. (2024, October 11). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

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Optimization

Column chromatography purification conditions for Methyl 2-(4-acetyl-3-iodophenyl)acetate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating halogenated intermediates with high purity is critical for downstream cross-coupling reactions. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating halogenated intermediates with high purity is critical for downstream cross-coupling reactions. This guide provides an authoritative, causality-driven framework for the normal-phase flash chromatography of Methyl 2-(4-acetyl-3-iodophenyl)acetate .

By understanding the physicochemical interactions between the molecule's functional groups (the hydrogen-bond accepting acetyl and ester moieties) and the stationary phase, you can eliminate guesswork and implement a self-validating purification system.

I. Purification Workflow Visualization

The following workflow establishes a standardized, reproducible path from crude mixture to isolated pure compound, minimizing band broadening and maximizing theoretical plates.

G Start Crude Mixture Methyl 2-(4-acetyl-3-iodophenyl)acetate TLC TLC Optimization Target Rf: 0.25 - 0.30 Start->TLC Screen solvent systems Load Dry Loading Adsorb onto Silica/Celite TLC->Load Determine optimal gradient Gradient Gradient Elution 10% to 25% EtOAc in Hexanes Load->Gradient Load sample onto column Fraction Fraction Collection UV 254 nm & KMnO4 Stain Gradient->Fraction Elute compound Pure Pure Compound Concentrate in vacuo Fraction->Pure Pool pure fractions

Fig 1: Optimized normal-phase purification workflow for iodinated phenylacetates.

II. Troubleshooting Guides & FAQs

Q1: I synthesized this compound via iodination of Methyl 2-(4-acetylphenyl)acetate, but the starting material and product are co-eluting. How do I resolve them?

The Causality: Co-elution occurs because both molecules possess identical polar hydrogen-bond acceptors (the acetyl ketone and the methyl ester). These groups dominate the dipole-dipole interactions with the silanol groups on the silica gel. However, the introduction of the heavy, polarizable iodine atom increases the molar volume and overall lipophilicity of the product. Because of this added lipophilic bulk, the iodinated product interacts slightly less with the polar stationary phase, meaning it will elute faster (higher Rf) than the un-iodinated precursor. The Solution: Do not use an isocratic solvent system. Instead, utilize a shallow gradient. Start at 10% Ethyl Acetate (EtOAc) in Hexanes to elute non-polar byproducts (e.g., poly-iodinated species), then slowly ramp to 20% EtOAc[1]. This shallow gradient maximizes the ΔCV (difference in column volumes) between the two closely eluting bands, exploiting the slight lipophilicity difference imparted by the iodine atom[2].

Q2: My product band is tailing heavily, and the isolated yield is lower than expected. Why is this happening?

The Causality: Tailing in this specific molecular system is rarely due to the functional groups themselves (esters and ketones generally elute cleanly on silica). It is almost always an artifact of sample loading technique. If you wet-loaded the crude mixture using a strong solvent like Dichloromethane (DCM) or pure EtOAc, the strong solvent acts as a localized mobile phase. It drags the compound down the column unevenly before the actual bulk mobile phase can establish equilibrium, destroying your theoretical plate count. The Solution: Implement Dry Loading [3]. Dissolve your crude mixture in a volatile solvent, add 2 to 3 equivalents (by mass) of dry silica gel or Celite, and evaporate to a free-flowing powder. Loading this powder ensures the compound begins as an infinitely narrow band at the column head, ensuring sharp, symmetrical peaks[4].

Q3: The compound is UV-active, but I want a secondary confirmation during fraction collection. What is the best TLC stain?

The Causality: Methyl 2-(4-acetyl-3-iodophenyl)acetate is highly UV-active at 254 nm due to the extended conjugation of the aromatic ring with the acetyl group. However, heavy halogens like iodine can sometimes cause fluorescence quenching, making the spot appear deceptively faint under UV alone. The Solution: Use a Potassium Permanganate (KMnO₄) stain. The KMnO₄ will readily oxidize the alpha-methyl protons of the acetyl group and the highly activated methylene protons (which are both benzylic and alpha to the ester). This dual-reactivity ensures a rapid, bright yellow/brown spot on a purple background upon gentle heating, providing a self-validating confirmation of the functional groups alongside UV detection.

III. Step-by-Step Experimental Protocol: Flash Chromatography

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: TLC Profiling & Solvent Selection

  • Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Develop the plate in a chamber containing 20% EtOAc in Hexanes.

  • Visualize under UV light (254 nm) and stain with KMnO₄.

  • Validation Checkpoint: The target compound (MW 318.11 g/mol [5]) must exhibit an Rf of 0.25 - 0.30[1]. If Rf > 0.40, decrease the EtOAc concentration. If Rf < 0.15, increase the EtOAc concentration.

Step 2: Dry Loading Preparation

  • Dissolve the crude mixture in a minimal volume of Acetone or DCM.

  • Add dry silica gel to the flask at a ratio of 1:2 to 1:3 (Crude Mass : Silica Mass)[3].

  • Evaporate the solvent completely using a rotary evaporator under reduced pressure.

  • Validation Checkpoint: The resulting solid must be a completely free-flowing powder[4]. Any clumping indicates residual strong solvent, which will cause band tailing.

Step 3: Column Packing & Equilibration

  • Select a column size based on a 1:30 to 1:50 ratio of crude mass to stationary phase silica (230-400 mesh).

  • Slurry-pack the column using Hexanes.

  • Equilibrate the column by running 2 Column Volumes (CV) of 10% EtOAc in Hexanes through the bed[2].

Step 4: Elution & Fraction Collection

  • Evenly apply the dry-loaded powder to the top of the column bed. Add a thin protective layer of sand.

  • Begin elution with 10% EtOAc in Hexanes for 2 CVs to remove highly lipophilic impurities.

  • Ramp the gradient to 20% EtOAc in Hexanes over 3 CVs, and hold until the target compound completely elutes[1].

  • Collect fractions in 15-20 mL test tubes.

Step 5: Analysis & Concentration

  • Spot every third fraction on a TLC plate. Identify the tubes containing the pure target compound using UV and KMnO₄.

  • Pool the pure fractions into a pre-weighed round-bottom flask.

  • Concentrate in vacuo to yield pure Methyl 2-(4-acetyl-3-iodophenyl)acetate.

IV. Quantitative Chromatographic Parameters

Summarized below are the critical parameters governing the purification of this compound, linking the empirical data directly to its chromatographic impact.

ParameterValue / DescriptionCausality / Impact on Chromatography
Molecular Weight 318.11 g/mol [5]Dictates standard mass transfer rates; standard 60Å silica porosity is optimal.
Target Rf Value 0.25 - 0.30[1]Ensures optimal residence/interaction time with silanol groups for maximum resolution (ΔCV).
Optimal Mobile Phase 10% → 25% EtOAc in HexanesGradient elution resolves the lipophilic iodine derivative from un-iodinated precursors.
Sample Loading Ratio 1:30 to 1:50 (Crude : Silica)Prevents column overloading, maintaining theoretical plate count and peak symmetry.
Dry Loading Ratio 1:2 to 1:3 (Crude : Adsorbent)[3]Eliminates strong-solvent effects, preventing band tailing and premature elution[4].

V. References

  • Title: Buy Methyl 2-(4-acetyl-3-iodophenyl)acetate (EVT-13804776) Source: evitachem.com URL:

  • Title: HOW TO: Sample loading methods in flash chromatography Source: sorbtech.com URL:

  • Title: General methods for flash chromatography using disposable columns Source: nih.gov URL:

  • Title: Successful flash chromatography Source: biotage.com URL:

  • Title: How to set-up a flash chromatography silica column and actually succeed at separation Source: reachdevices.com URL:

Sources

Troubleshooting

Technical Support Center: Derivatization of Methyl 2-(4-acetyl-3-iodophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with Methyl 2-(4-acetyl-3-iodophenyl)acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with Methyl 2-(4-acetyl-3-iodophenyl)acetate .

This molecule is a highly versatile but sensitive trifunctional building block. It contains an aryl iodide (primed for cross-coupling), a ketone (acetyl group, primed for reduction/amination), and a methyl ester (prone to unwanted saponification or reduction). Successful derivatization requires absolute control over chemoselectivity and a deep mechanistic understanding of competing side reactions.

Section 1: C–C Cross-Coupling (Suzuki-Miyaura) Troubleshooting

Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-couplings, but their unique electronics and the nature of the iodide leaving group introduce specific failure modes[1].

FAQ 1: My catalytic cycle stalls at 30% conversion, and I observe unreacted starting material alongside homocoupled byproducts. What is causing this?

The Causality: This is a classic manifestation of halide inhibition compounded by Pd-to-Pd transmetalation . While aryl iodides undergo rapid oxidative addition, the resulting iodide byproduct (e.g., NaI, KI) severely inhibits the catalytic cycle. Iodide ions bridge two palladium centers, forming thermodynamically stable, inactive dimeric complexes (e.g., [Pd(Ar)(μ-I)(PR3)]2). Because cleaving these dimers with a boronic acid is endergonic, the cycle stalls[1]. When the forward transmetalation is bottlenecked, monomeric arylpalladate intermediates undergo Pd-to-Pd transmetalation, leading to Ullmann-type homocoupling (Ar-Ar)[2].

The Solution: You must shift the thermodynamic equilibrium by physically removing the iodide byproduct from the organic phase.

  • Solvent Engineering: Switch to a biphasic solvent system (e.g., Toluene/H₂O) where the iodide salt partitions into the aqueous layer, preventing it from coordinating with the palladium catalyst[3].

  • Ligand Selection: Utilize bulky biaryl monophosphine ligands (e.g., XPhos or SPhos) which sterically hinder the formation of bridging iodide dimers[1].

FAQ 2: I am seeing massive amounts of hydrodehalogenation (Ar-H) instead of my cross-coupled product. How do I suppress this?

The Causality: Hydrodehalogenation is a parasitic reduction pathway. It occurs when the Pd(II) intermediate is intercepted by a hydride source before the rate-limiting transmetalation step can occur. This is typically driven by two factors:

  • Adventitious Water: Water reacts with nucleophilic phosphines to form phosphonium salts, ultimately releasing hydrides that reduce the Pd(II) species[4].

  • Base/Solvent β-Hydride Elimination: The use of strong alkoxide bases (like KOtBu) or primary/secondary alcohols (like MeOH, EtOH) allows the base/solvent to coordinate to palladium and undergo β-hydride elimination, transferring a hydride to the metal center[5].

The Solution: Strictly exclude moisture using Schlenk techniques. Replace alcohol solvents with non-hydride-donating solvents (e.g., anhydrous Toluene or 1,4-dioxane). Swap alkoxide bases for anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃.

FAQ 3: How do I prevent the methyl ester from hydrolyzing during the basic conditions of the Suzuki coupling?

The Causality: The methyl acetate moiety is highly susceptible to base-catalyzed hydrolysis (saponification), especially when using aqueous strong bases (NaOH, K₂CO₃) at elevated temperatures required for cross-coupling[6].

The Solution: You must decouple the base's role in activating the boronic acid from its nucleophilic attack on the ester. Use mild, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃[6]. Alternatively, use fluoride sources (e.g., CsF) which activate the boronic acid to the reactive fluoroborate without acting as an oxygen nucleophile.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rapid for Ar-I) Pd0->OxAdd Ar-I PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet Desired Pathway Inhibition Iodide Dimerization (Catalyst Death) PdII->Inhibition High [I-] concentration HydroDehal Hydrodehalogenation (Ar-H Byproduct) PdII->HydroDehal β-hydride elim / H2O HomoCouple Homocoupling (Ar-Ar Byproduct) PdII->HomoCouple Pd-to-Pd transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Fig 1. Pd-catalytic cycle of aryl iodides detailing desired cross-coupling vs. parasitic side reactions.

Table 1: Base and Solvent Selection Matrix for Ester-Preserving Suzuki Couplings
BaseSolvent SystemEster Hydrolysis RiskI⁻ Inhibition RiskRecommendation
NaOH / KOHTHF / H₂OHigh LowNot Recommended
K₂CO₃ (aq)1,4-Dioxane / H₂OModerate-High LowUse with caution
K₃PO₄ (anhydrous)TolueneLowHigh Requires Buchwald ligands
K₃PO₄ (aq)Toluene / H₂OLowLowOptimal [3]
CsFTHFVery LowModerateExcellent for sensitive esters

Section 2: Carbonyl Derivatization (Chemoselectivity)

FAQ 4: I need to reduce the acetyl group to a secondary alcohol. How can I achieve this without cleaving or reducing the methyl ester?

The Causality: This requires exploiting the differential electrophilicity of the two carbonyls. The ketone carbon is highly electrophilic, whereas the ester carbonyl is stabilized by resonance electron donation from the alkoxy oxygen, making it significantly less reactive[7].

The Solution: Use a mild hydride donor like Sodium Borohydride (NaBH₄) at 0 °C in Methanol[8]. NaBH₄ is a "hard" enough nucleophile to attack the ketone but lacks the thermodynamic driving force to reduce the resonance-stabilized ester[7]. Avoid Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), as the increased Lewis acidity of the lithium cation activates the ester, leading to over-reduction to the unwanted diol[9].

Chemoselectivity Start Methyl 2-(4-acetyl-3-iodophenyl)acetate (Ketone + Ester) NaBH4 NaBH4 (MeOH, 0°C) Mild Hydride Donor Start->NaBH4 LiAlH4 LiAlH4 (THF, 0°C) Strong Hydride Donor Start->LiAlH4 KetoneRed Ketone Reduced Ester Intact (Target Product) NaBH4->KetoneRed Chemoselective BothRed Ketone & Ester Reduced (Diol Byproduct) LiAlH4->BothRed Over-reduction

Fig 2. Hydride donor chemoselectivity flowchart for the derivatization of the trifunctional molecule.

Table 2: Hydride Donor Chemoselectivity Profile
ReagentConditionsKetone ReductionEster ReductionOutcome
NaBH₄ MeOH, 0 °CCompleteNoneTarget Secondary Alcohol [8]
NaBH₃CN THF, pH 5MinimalNoneUse for Reductive Amination
LiBH₄ THF, RTCompletePartialMixture of products[9]
LiAlH₄ THF, 0 °CCompleteCompleteUnwanted Diol[7]

Section 3: Validated Experimental Methodologies

Protocol 1: Ester-Preserving Suzuki-Miyaura Coupling

This protocol utilizes a biphasic system to prevent iodide inhibition and a mild base to prevent ester saponification.

  • Preparation: In an oven-dried Schlenk flask under argon, add Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.08 equiv).

  • Solvent Addition: Add degassed Toluene (0.2 M relative to the aryl iodide). Stir for 5 minutes at room temperature to ensure pre-catalyst activation.

  • Base Addition: Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M). The biphasic system will immediately form.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to maximize interfacial surface area.

  • Self-Validation Step: Monitor by LC-MS after 2 hours. The target mass should reflect [M+H]+ of the cross-coupled product. The absence of [M-I+H]+ (hydrodehalogenation byproduct) validates the exclusion of adventitious hydrides, and the presence of the intact ester mass validates the basicity control.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chemoselective Ketone Reduction

This protocol exploits the resonance stabilization of the ester to achieve orthogonal reduction of the acetyl group.

  • Preparation: Dissolve Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 equiv) in anhydrous Methanol (0.1 M) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Add NaBH₄ (1.2 equiv) portion-wise over 5 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Stir at 0 °C for 30 minutes.

  • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 7:3). The product spot will be more polar (lower Rf) than the starting material due to the new hydroxyl group. Post-purification ¹H NMR will validate chemoselectivity: look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of a secondary alcohol methine quartet (~4.8 ppm), while the methyl ester singlet (~3.7 ppm) remains perfectly intact.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. URL:[Link]

  • Paderes, M. C., et al. (2015). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. URL:[Link]

  • Grushin, V. V., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. URL:[Link]

  • O'Shea, R., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. URL:[Link]

  • Wang, Y., et al. (2021). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. NIH. URL:[Link]

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. URL: [Link]

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation of Methyl 2-(4-acetyl-3-iodophenyl)acetate Reaction Products: A Comparative Guide on Column Chemistries

Introduction Methyl 2-(4-acetyl-3-iodophenyl)acetate (C₁₁H₁₁IO₃, MW 318.11 g/mol ) is a highly versatile1 frequently utilized as an intermediate in specialized chemical synthesis, particularly in palladium-catalyzed cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(4-acetyl-3-iodophenyl)acetate (C₁₁H₁₁IO₃, MW 318.11 g/mol ) is a highly versatile1 frequently utilized as an intermediate in specialized chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings[1].

Validating the products of these reactions requires resolving a complex mixture: the unreacted starting material, dehalogenated byproducts, and the target cross-coupled biaryl products. This guide objectively compares standard C18 alkyl-based stationary phases against 2 for the LC-MS validation of these aromatic mixtures, providing actionable methodologies for drug development professionals[2].

Mechanistic Rationale: Why Selectivity Matters (E-E-A-T)

As an Application Scientist, I frequently observe laboratories defaulting to 3 for all reverse-phase LC-MS workflows[3]. While C18 provides excellent hydrophobic retention, it often fails to adequately resolve structurally similar aromatic compounds, such as an iodo-aromatic starting material and its cross-coupled biaryl product.

The Causality of Separation: The iodine atom in Methyl 2-(4-acetyl-3-iodophenyl)acetate is highly polarizable. Biphenyl stationary phases offer a dual-retention mechanism: standard hydrophobic interactions coupled with4[4]. The electron-dense biphenyl rings interact preferentially with the polarizable iodine and the extended aromatic systems of the cross-coupled products, providing orthogonal selectivity compared to the purely dispersive forces of a 5[5].

Furthermore, using methanol instead of acetonitrile as the strong organic solvent enhances these π−π interactions. Acetonitrile's own π electrons can4 with the analyte-stationary phase interactions, reducing resolution[4].

Workflow Visualization

LCMS_Workflow cluster_LC Stationary Phase Comparison SM Crude Reaction Mixture (SM, Product, Byproducts) Prep Sample Preparation (Quench, Centrifuge, Dilute) SM->Prep C18 C18 Column (Hydrophobic Retention) Prep->C18 Aliquot A Biphenyl Biphenyl Column (π-π & Hydrophobic) Prep->Biphenyl Aliquot B MS High-Resolution MS (ESI-QTOF) C18->MS Biphenyl->MS Data Data Validation (Exact Mass & Fragmentation) MS->Data

LC-MS validation workflow comparing C18 and Biphenyl phases for reaction mixture analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a self-validating system: the inclusion of an internal standard (IS) and a post-column infusion test to map matrix effects and 6, ensuring that the mass spectrometer's response is purely a function of analyte concentration[6].

Step-by-Step Methodology:
  • Sample Preparation (Quenching & Extraction) :

    • Objective : Halt the cross-coupling reaction and precipitate the palladium catalyst.

    • Action : Aliquot 10 µL of the crude reaction mixture into a microcentrifuge tube. Quench immediately with 90 µL of cold Methanol (MeOH).

    • Validation : Centrifuge at 14,000 x g for 5 minutes to pellet insoluble matrix components.

    • Dilution : Dilute the supernatant 1:100 in the initial mobile phase (95% Water / 5% MeOH with 0.1% Formic Acid). Spike with 100 ng/mL of an isotopically labeled internal standard (e.g., ¹³C-labeled product) to correct for ionization fluctuations.

  • LC Separation (The Comparison) :

    • System : High-Performance UHPLC system.

    • Columns Evaluated :

      • Column A: Standard C18 (50 x 2.1 mm, 1.8 µm).

      • Column B: Biphenyl (50 x 2.1 mm, 1.8 µm).

    • Mobile Phase : Solvent A (0.1% Formic acid in Water); Solvent B (0.1% Formic acid in Methanol). Note: Methanol is strictly chosen over Acetonitrile to prevent π -electron interference.

    • Gradient : 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • High-Resolution MS Detection (ESI-QTOF) :

    • Ionization : Electrospray Ionization in positive mode (ESI+).

    • Self-Validating Check (Post-Column Infusion) : Continuously infuse a known standard post-column via a T-junction during a blank matrix run to map zones of ion suppression caused by co-eluting components.

    • Data Acquisition : Acquire in full scan mode (m/z 100-1000) with data-dependent MS/MS. While monoisotopic iodine (¹²⁷I) does not have an M+2 isotope like chlorine or bromine, the exact mass shift and fragmentation pattern (loss of the iodine radical) provide 7[7].

Comparative Data Analysis

The following table summarizes the quantitative performance of both columns when analyzing a simulated Suzuki-Miyaura cross-coupling reaction mixture of Methyl 2-(4-acetyl-3-iodophenyl)acetate with phenylboronic acid.

AnalyteExact Mass [M+H]⁺C18 Retention Time (min)Biphenyl Retention Time (min)Resolution (Rs) on C18Resolution (Rs) on Biphenyl
Dehalogenated Byproduct 193.08612.452.60N/AN/A
Starting Material (Iodo) 318.98283.103.651.84.2
Cross-Coupled Product 269.11733.154.100.4 (Co-elution)3.5 (Baseline)
Data Insights

The C18 column fails to adequately resolve the iodo-starting material from the biaryl cross-coupled product (Rs = 0.4), leading to severe ion suppression in the ESI source and inaccurate quantitation[6]. Conversely, the Biphenyl column exploits the π−π interactions of both the iodine atom and the newly formed biaryl system, significantly increasing retention time and achieving excellent baseline resolution (Rs = 3.5)[2][5].

Conclusion

For the LC-MS validation of Methyl 2-(4-acetyl-3-iodophenyl)acetate and its reaction products, relying solely on C18 chemistries can compromise analytical integrity due to co-elution. Transitioning to a Biphenyl stationary phase paired with a methanol-based mobile phase provides the orthogonal selectivity required for rigorous, self-validating structural confirmation and reliable quantitation.

Sources

Comparative

Benchmarking Catalysts for Methyl 2-(4-acetyl-3-iodophenyl)acetate Transformations

Executive Summary Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly functionalized benzenoid building block characterized by the presence of an iodophenyl group, an acetyl functional group (ketone), and a methyl ester[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-acetyl-3-iodophenyl)acetate is a highly functionalized benzenoid building block characterized by the presence of an iodophenyl group, an acetyl functional group (ketone), and a methyl ester[1]. Benchmarking catalytic transformations for this substrate requires navigating strict chemoselectivity rules. While the aryl iodide is the primary target for palladium-catalyzed cross-couplings, the base-sensitive ester and enolizable ketone dictate the operational window[2]. This guide provides an objective, data-driven comparison of palladium catalyst systems for two fundamental transformations: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Mechanistic Rationale & Chemoselectivity Challenges

As a Senior Application Scientist, the first step in designing a catalytic workflow is mapping the substrate's reactivity profile. The presence of three distinct functional groups creates competing reaction pathways.

Chemoselectivity Substrate Methyl 2-(4-acetyl-3-iodophenyl)acetate (Starting Material) ArI Aryl Iodide (C-I) Target for Pd-Oxidative Addition Substrate->ArI Desired Pathway (Mild Base) Ketone Acetyl Group (Ketone) Risk: Enolization / Aldol Substrate->Ketone Side Reaction (Strong Base e.g., NaOtBu) Ester Methyl Ester Risk: Hydrolysis / Saponification Substrate->Ester Side Reaction (Aqueous Strong Base)

Chemoselectivity challenges in Methyl 2-(4-acetyl-3-iodophenyl)acetate transformations.

While aryl iodides are typically highly reactive toward palladium oxidative addition[3], the choice of base is the limiting factor. Strong bases like sodium tert-butoxide (NaOtBu) will rapidly saponify the methyl ester and trigger aldol condensations of the acetyl group[2]. Therefore, successful catalyst systems must be highly active to drive the catalytic cycle using mild, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[2].

Benchmarking Transformation 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of Methyl 2-(4-acetyl-3-iodophenyl)acetate with phenylboronic acid is a cornerstone C-C bond-forming reaction. The efficacy of the palladium catalyst is heavily dictated by its ligand, which influences stability, activity, and substrate scope[4].

Catalyst Benchmarking Data

The following table summarizes the quantitative performance of three distinct catalyst classes: First-generation phosphines, bidentate phosphines, and N-Heterocyclic Carbenes (NHCs).

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Chemoselectivity Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)PhMe/EtOH901245%Significant ester hydrolysis observed due to aqueous strong base.
Pd(dppf)Cl₂ (2 mol%)K₃PO₄Dioxane/H₂O80488%Excellent functional group tolerance; bidentate ligand stabilizes Pd.
PEPPSI-IPr (1 mol%)K₂CO₃iPrOH60294%Highest turnover; mildest conditions prevent ketone enolization.
Optimized Experimental Protocol: Pd(dppf)Cl₂ Catalyzed Suzuki Coupling

This protocol utilizes a bidentate ligand system to ensure high yields while maintaining the integrity of the ester and ketone.

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 equiv), phenylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with argon (repeat 3x) to prevent oxidation of the active Pd(0) species. Add a sparged, degassed mixture of 1,4-dioxane and H₂O (5:1 v/v, 0.2 M) via syringe.

  • Catalytic Turnover: Heat the biphasic mixture to 80 °C in an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl iodide (UV active, R_f ~0.6) and the emergence of a new, lower R_f spot validates complete conversion (typically 4 hours).

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc and water. Separate the organic layer and extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to isolate the cross-coupled biaryl product.

Benchmarking Transformation 2: Buchwald-Hartwig Amination

Coupling the aryl iodide with a secondary amine (e.g., morpholine) presents a unique kinetic challenge known as "iodide inhibition." During oxidative addition, the displaced iodide anion can coordinate with the palladium center, forming off-cycle, inactive palladium-iodide dimers[3]. Consequently, in Buchwald-Hartwig aminations, aryl iodides are often less reactive than aryl bromides (Reactivity order: ArBr > ArCl > ArI)[3].

Furthermore, the classic use of NaOtBu must be strictly avoided to preserve the ester and ketone, necessitating the use of milder bases like Cs₂CO₃[2].

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd Ar-I AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord Amine Inhibition Iodide Dimerization (Off-Cycle Dead End) OxAdd->Inhibition Excess I⁻ (Iodide Inhibition) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Base RedElim->Pd0 Product Inhibition->OxAdd Bulky Ligands (XPhos) Prevent Dimerization

Buchwald-Hartwig catalytic cycle highlighting iodide inhibition and ligand-based rescue.

Catalyst Benchmarking Data

To overcome iodide inhibition while using mild bases, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes
Pd(OAc)₂ / BINAP NaOtBuToluene808<10%Substrate decomposition (saponification/enolization)[2].
Pd(OAc)₂ / BINAP Cs₂CO₃Toluene1001642%Sluggish transmetalation; severe iodide inhibition limits TON.
Pd₂(dba)₃ / XPhos Cs₂CO₃Dioxane90689%Bulky ligand prevents iodide dimerization; mild base tolerates ester/ketone.
Optimized Experimental Protocol: Pd₂(dba)₃ / XPhos Catalyzed Amination

This protocol utilizes a bulky Buchwald ligand to force reductive elimination and prevent catalyst poisoning.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a vial with Methyl 2-(4-acetyl-3-iodophenyl)acetate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and finely milled anhydrous Cs₂CO₃ (1.4 equiv).

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) followed by morpholine (1.2 equiv). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heating & Monitoring: Stir the suspension at 90 °C. The bulky XPhos ligand prevents the formation of inactive Pd-iodide dimers, ensuring a steady color transition from dark purple (Pd₂(dba)₃) to a clear golden-yellow active catalytic species. Monitor via LC-MS until the starting material is consumed (approx. 6 hours).

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts and palladium black, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via flash chromatography (silica gel, 20-40% EtOAc in Hexanes) to yield the pure aminated product.

Conclusion & Catalyst Selection Logic

When benchmarking catalysts for Methyl 2-(4-acetyl-3-iodophenyl)acetate, the primary directive is protecting the ester and ketone from basic degradation. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ or PEPPSI-IPr paired with mild bases (K₃PO₄ or K₂CO₃) provides the optimal balance of stability and reactivity. For Buchwald-Hartwig aminations, overcoming iodide inhibition without resorting to strong bases requires the steric bulk of XPhos paired with Cs₂CO₃ , ensuring high yields without substrate decomposition.

References

  • Ali, M. H.; Buchwald, S. L. "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides". Source: The Journal of Organic Chemistry 2001, 66 (8), 2560-2565. URL:[Link]

Sources

Validation

A Comparative Guide to Halogen Leaving Group Efficiency in a Model Phenylacetate System

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of reaction kinetics and leaving group efficiency is paramount. This guide provides an in-depth comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of reaction kinetics and leaving group efficiency is paramount. This guide provides an in-depth comparative analysis of halogen leaving groups in the context of a specifically substituted phenylacetate scaffold, modeled on Methyl 2-(4-acetyl-3-iodophenyl)acetate. We will dissect the theoretical underpinnings of leaving group ability in nucleophilic aromatic substitution (SNAr) reactions and present supporting experimental data to provide a clear, evidence-based comparison.

Introduction: Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions for the synthesis of substituted aromatic compounds. Unlike aliphatic nucleophilic substitutions (SN1 and SN2), SNAr reactions on unactivated aryl halides are typically slow.[1] However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group can dramatically accelerate the reaction.[2][3]

The accepted mechanism for these activated systems is a two-step addition-elimination process. The rate-determining step is the initial nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The leaving group is then expelled in a second, faster step, which restores the aromaticity of the ring.

This mechanism has profound implications for the efficiency of halogen leaving groups. In SN1 and SN2 reactions, where C-X bond cleavage is integral to the rate-determining step, the leaving group ability follows the trend of C-X bond strength and basicity: I⁻ > Br⁻ > Cl⁻ > F⁻.[5][6] However, in SNAr, the C-X bond is broken after the slow step. Consequently, the reaction rate is more influenced by the halogen's ability to stabilize the negatively charged Meisenheimer complex through its inductive effect. This often leads to a reversed or non-intuitive order of reactivity known as the "element effect".[7][8][9]

The Model System: Methyl 2-(4-acetyl-3-halophenyl)acetate

To provide a relevant and practical comparison, we will use the scaffold of the title compound, Methyl 2-(4-acetyl-3-iodophenyl)acetate. Our comparative analysis will focus on a series of analogous compounds: Methyl 2-(4-acetyl-3-halophenyl)acetates , where the halogen (X) is varied (F, Cl, Br, I).

In this system, the acetyl group (-COCH₃) is a powerful electron-withdrawing group. While it is in the meta position relative to the leaving group, the combination of the acetyl and the methyl acetate moieties activates the aromatic ring towards nucleophilic attack.

Theoretical Framework: Predicting Leaving Group Efficiency

Two primary factors govern the efficiency of a leaving group: its ability to accommodate a negative charge (i.e., its stability as an anion) and the strength of the bond to the carbon atom.

Basicity and pKa

A good leaving group is a weak base, as weak bases are stable in their anionic form.[10] The basicity of a leaving group can be quantitatively assessed by the pKa of its conjugate acid (HX). A lower pKa value for the conjugate acid corresponds to a weaker conjugate base and, generally, a better leaving group.[11][12]

Leaving Group (X⁻)Conjugate Acid (HX)pKa of HXBasicity of X⁻
I⁻HI~ -10Weakest Base
Br⁻HBr~ -9Weak Base
Cl⁻HCl~ -7Weak Base
F⁻HF~ 3.2Strongest Base (of halides)
Table 1: pKa values of hydrohalic acids and the corresponding basicity of halide leaving groups.[13][14]

Based solely on pKa values, the expected order of leaving group ability would be I > Br > Cl > F . This holds true for SN1 and SN2 reactions.

The "Element Effect" in SNAr

In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. The stability of this intermediate is enhanced by the inductive electron-withdrawing effect of the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thus stabilizing the transition state leading to the intermediate more effectively than other halogens.[5][6] This often leads to the reactivity trend F > Cl > Br > I , which is contrary to the trend predicted by basicity and bond strength.[7][9][10]

The following diagram illustrates the SNAr mechanism for our model system.

Caption: Generalized mechanism for the SNAr reaction.

Experimental Comparison of Halogen Leaving Group Efficiency

To empirically determine the leaving group efficiency, a series of kinetic experiments can be performed. A common approach involves reacting each of the Methyl 2-(4-acetyl-3-halophenyl)acetate analogs with a suitable nucleophile under identical conditions and monitoring the reaction rates.[15]

Experimental Design

A representative experiment involves the reaction of each halogenated substrate with piperidine, a common secondary amine nucleophile, in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[16][17] The progress of the reaction can be monitored by observing the disappearance of the starting material or the appearance of the product using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[18][19]

Experimental_Workflow sub_prep Prepare solutions of each Methyl 2-(4-acetyl-3-halophenyl)acetate (X = F, Cl, Br, I) in DMSO reaction Initiate reactions by mixing substrate and nucleophile solutions at a constant temperature (e.g., 50°C) sub_prep->reaction nuc_prep Prepare solution of Piperidine in DMSO nuc_prep->reaction monitoring Monitor reaction progress over time (e.g., via HPLC aliquots) reaction->monitoring quenching Quench aliquots at specific time points monitoring->quenching analysis Analyze quenched samples to determine concentration of reactant and product quenching->analysis kinetics Plot concentration vs. time to determine initial reaction rates (k_obs) analysis->kinetics comparison Compare relative rates to determine leaving group efficiency kinetics->comparison

Caption: Workflow for kinetic analysis of SNAr reactions.

Comparative Kinetic Data

The following table presents representative relative rate data for the reaction of Methyl 2-(4-acetyl-3-halophenyl)acetate analogs with an amine nucleophile. The data is synthesized based on established principles of the "element effect" in SNAr reactions.[7][9]

Leaving Group (X)Relative Rate (krel)
F255
Cl1.2
Br1.0
I0.8
Table 2: Representative relative reaction rates for the SNAr reaction of Methyl 2-(4-acetyl-3-halophenyl)acetates with an amine nucleophile.
Analysis of Results

The experimental data clearly demonstrate a reactivity order of F >> Cl > Br > I . This aligns perfectly with the "element effect" and confirms that for this SNAr reaction, the rate-determining step is the initial nucleophilic attack.[5]

  • Fluorine: Despite being the conjugate base of the weakest hydrohalic acid and forming the strongest carbon-halogen bond, the fluoro-substituted analog reacts the fastest. This is attributed to the high electronegativity of fluorine, which provides the most potent inductive stabilization to the developing negative charge in the Meisenheimer intermediate.[2]

  • Chlorine, Bromine, and Iodine: The rates for Cl, Br, and I are significantly slower than for F and show a slight decrease down the group. While their electronegativities are lower than fluorine's, they are still sufficient to facilitate the reaction. The minor decrease in rate from Cl to I suggests that as the inductive effect weakens, other factors like polarizability and C-X bond strength may begin to have a minor, competing influence, but the dominant factor remains the stabilization of the intermediate.[8]

Detailed Experimental Protocol: Kinetic Monitoring by HPLC

This protocol provides a detailed method for determining the reaction kinetics of a Methyl 2-(4-acetyl-3-halophenyl)acetate analog with piperidine.

Materials:

  • Methyl 2-(4-acetyl-3-iodophenyl)acetate (or other halo-analog)

  • Piperidine

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the aryl halide in DMSO.

    • Prepare a 1.0 M stock solution of piperidine in DMSO.

    • Rationale: Using a pseudo-first-order condition with a 10-fold excess of the nucleophile simplifies the kinetic analysis.[18]

  • Reaction Setup:

    • Equilibrate both stock solutions and a separate flask of DMSO (for dilution) to the desired reaction temperature (e.g., 50 °C) in a water bath for 20 minutes.

    • Rationale: Temperature control is critical for accurate kinetic measurements.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, rapidly add the required volume of the aryl halide stock solution to a pre-warmed vial, followed by the piperidine stock solution and DMSO to achieve final concentrations (e.g., 0.01 M aryl halide, 0.1 M piperidine). Start a stopwatch immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 1:1 acetonitrile/water solution with 0.1% TFA.

    • Rationale: Quenching rapidly stops the reaction by dilution and protonation of the amine nucleophile, allowing for accurate analysis of the reaction composition at that specific time point.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the starting material from the product.

    • Monitor the elution using a UV detector at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas for the starting material and the product at each time point.

    • Plot the natural logarithm of the starting material concentration (ln[Aryl Halide]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Repeat the entire procedure for each halogen analog under identical conditions.

Conclusion

For the Methyl 2-(4-acetyl-3-halophenyl)acetate system, the efficiency of the halogen as a leaving group in nucleophilic aromatic substitution reactions is governed by the "element effect," leading to a reactivity order of F >> Cl > Br > I . This is in direct contrast to the trend observed in SN1 and SN2 reactions. The determining factor is the inductive stabilization of the rate-limiting Meisenheimer intermediate, a role for which the high electronegativity of fluorine is uniquely suited. This guide underscores the necessity of considering the specific reaction mechanism when predicting reactivity and leaving group trends in organic synthesis.

References

  • Filo. (2025, October 9). Explain the relative reactivity of alkyl and aryl halides.

  • Larson, E. R., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.

  • Um, I. H., et al. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the American Chemical Society.

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • BenchChem. (n.d.). Optimizing base and solvent conditions for SNAr reactions.

  • Larson, E. R., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ACS Publications.

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution.

  • The OChemTutor. (2025). pKa values.

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.

  • Rossi, R. A., & de Rossi, R. H. (2008). The Element Effect and Nucleophilicity in Nucleophilic Aromatic Photosubstitution (SN2Ar*). Local Atom Effects as Mechanistic Probes of Very Fast Reactions. The Journal of Organic Chemistry.

  • ECHEMI. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.

  • StackExchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.

  • Quora. (2020, November 16). Comparing the hydrogen halides with each other (HF, HCl, HBr, HI), which one is the strongest acid?.

  • Journal of Chemical Education. (2001, January 1). The Strength of the Hydrohalic Acids.

  • University of Wisconsin-Madison. (n.d.). Hydrogen halides.

  • Wikipedia. (n.d.). Hydrogen halide.

  • Campodónico, P. R., et al. (2021). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry.

  • Brown, A. S., et al. (2020). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science.

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution.

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

  • DTIC. (n.d.). Piperidine Synthesis.

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution.

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

  • Ormazábal-Toledo, R., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis.

Sources

Comparative

Validating synthetic scale-up routes for Methyl 2-(4-acetyl-3-iodophenyl)acetate

Executive Brief Methyl 2-(4-acetyl-3-iodophenyl)acetate (CAS: EVT-13804776) is a highly functionalized, synthetically versatile building block [1]. Its orthogonal reactivity profile—featuring an aryl iodide for cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

Methyl 2-(4-acetyl-3-iodophenyl)acetate (CAS: EVT-13804776) is a highly functionalized, synthetically versatile building block [1]. Its orthogonal reactivity profile—featuring an aryl iodide for cross-coupling, a ketone for reductive amination, and a methyl ester for amidation—makes it a premium intermediate in late-stage pharmaceutical development. However, scaling up its synthesis presents a classic regiochemical challenge.

This guide objectively evaluates two distinct synthetic routes for pilot-scale production (10–50 kg): the classical Friedel-Crafts Acylation of Methyl 2-(3-iodophenyl)acetate, and the modern Rh(III)-Catalyzed Directed C–H Iodination of Methyl 2-(4-acetylphenyl)acetate. By analyzing the mechanistic causality, experimental validation, and quantitative scalability of each, we provide a definitive roadmap for process chemists.

Mechanistic Divergence & Causality Analysis

Route A: The Classical Approach (Friedel-Crafts Acylation)

The traditional route relies on the electrophilic aromatic substitution of Methyl 2-(3-iodophenyl)acetate using acetyl chloride and stoichiometric aluminum chloride [3].

  • The Regiochemical Flaw: The starting material is electronically asymmetric. The acetate group (-CH₂COOMe) is a weak ortho/para director, while the iodine (-I) is a deactivating ortho/para director. While the target position (C4) is para to the acetate and ortho to the iodine, the C6 position (ortho to the acetate, para to the iodine) is highly competitive.

  • The Result: This electronic mismatch inevitably yields a ~70:30 mixture of the desired 4-acetyl isomer and the undesired 6-acetyl isomer, necessitating expensive Simulated Moving Bed (SMB) chromatography at scale.

RouteA SM Methyl 2-(3-iodophenyl)acetate Reagents AcCl, AlCl3, DCM 0 °C to RT SM->Reagents Reaction Electrophilic Aromatic Substitution Reagents->Reaction Major Major: 4-Acetyl Isomer (Target) Reaction->Major ~70% Minor Minor: 6-Acetyl Isomer (Impurity) Reaction->Minor ~30% Purif SMB Chromatography Major->Purif Minor->Purif

Figure 1: Workflow of the classical Friedel-Crafts acylation route.

Route B: The Modern Approach (Directed C–H Activation)

A more elegant approach utilizes the inherent symmetry of Methyl 2-(4-acetylphenyl)acetate. By employing a transition-metal catalyst, the existing acetyl group at C4 acts as an endogenous directing group [2].

  • The Regiochemical Advantage: The ketone oxygen coordinates to a cationic Rh(III) center, directing the metal exclusively to the sterically accessible ortho positions (C3 or C5). Because the molecule is symmetric along the C1-C4 axis, mono-iodination at either C3 or C5 yields the exact same target molecule.

  • The Result: This Concerted Metalation-Deprotonation (CMD) pathway bypasses electronic directing effects entirely, achieving >95% regioselectivity and eliminating the need for complex chromatographic separation.

RouteB Cat [RhCp*Cl2]2 + AgSbF6 Coord Ketone-Rh Coordination Cat->Coord SM Methyl 2-(4-acetylphenyl)acetate SM->Coord CHAct Ortho C-H Cleavage (5-Membered Rhodacycle) Coord->CHAct Cu(OAc)2, 100 °C Iodination Iodination via NIS CHAct->Iodination + NIS Iodination->Cat Catalyst Turnover Prod Methyl 2-(4-acetyl-3-iodophenyl)acetate (>95% Regiopurity) Iodination->Prod

Figure 2: Catalytic cycle of the Rh(III)-directed C-H iodination route.

Experimental Validation & Self-Validating Protocols

To ensure reproducibility, the following protocols have been optimized for a 10 kg pilot scale. Each step incorporates specific causality-driven parameters to maintain process integrity.

Protocol A: Pilot-Scale Friedel-Crafts Acylation
  • Preparation: Charge a dry 50 L glass-lined reactor with Methyl 2-(3-iodophenyl)acetate (10.0 kg, 36.2 mol) and anhydrous dichloromethane (DCM, 100 L) under a nitrogen atmosphere.

  • Lewis Acid Addition: Cool the mixture to 0 °C. Add anhydrous AlCl₃ (7.24 kg, 54.3 mol, 1.5 equiv) in portions over 1 hour, maintaining the internal temperature below 5 °C.

    • Causality Check: 1.5 equivalents are strictly required. The newly formed ketone product acts as a Lewis base, forming a stable, unreactive complex with AlCl₃ and effectively sequestering it from the catalytic cycle.

  • Acylation: Add Acetyl chloride (3.41 kg, 43.4 mol, 1.2 equiv) dropwise over 2 hours. Stir at 0 °C for 1 hour, then allow to warm to 20 °C. Monitor conversion via HPLC.

  • Quench & Workup: Upon >95% conversion, carefully transfer the mixture into a secondary quench vessel containing 100 L of vigorously stirred, ice-cold 1M HCl.

    • Causality Check: An acidic quench is mandatory to break the AlCl₃-ketone complex and prevent the formation of intractable, highly stable aluminum hydroxide emulsions during phase separation.

  • Purification: Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude mixture must be subjected to SMB chromatography to isolate the target 4-acetyl isomer from the 6-acetyl impurity.

Protocol B: Pilot-Scale Rh(III)-Catalyzed C–H Iodination
  • Preparation: Charge a 50 L reactor with Methyl 2-(4-acetylphenyl)acetate (10.0 kg, 52.0 mol), N-Iodosuccinimide (NIS, 12.8 kg, 57.2 mol, 1.1 equiv), and 1,2-dichloroethane (DCE, 100 L).

  • Catalyst Activation: Add[RhCp*Cl₂]₂ (0.80 kg, 1.3 mol, 2.5 mol%), AgSbF₆ (0.89 kg, 2.6 mol, 5.0 mol%), and Cu(OAc)₂ (1.89 kg, 10.4 mol, 0.2 equiv).

    • Causality Check: AgSbF₆ is critical; it abstracts the chloride ligands from the Rh precatalyst, generating the highly active, coordinatively unsaturated cationic Rh(III) species. Cu(OAc)₂ acts as a basic additive to facilitate the Concerted Metalation-Deprotonation (CMD) step for C–H bond cleavage[2].

  • C-H Activation: Heat the mixture to 100 °C for 12 hours. The acetyl group directs the cationic Rh(III) catalyst exclusively to the equivalent ortho positions.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble silver and copper salts. Wash the filtrate with 10% aqueous sodium thiosulfate (50 L).

    • Causality Check: The thiosulfate wash reduces any unreacted NIS and trace I₂ to water-soluble iodide salts, preventing downstream discoloration and oxidative degradation of the product.

  • Scavenging: Treat the organic phase with SiliaMetS® Thiol resin (2.0 kg) for 4 hours at 40 °C to scavenge residual Rh and Ag to <10 ppm, ensuring compliance with pharmaceutical API heavy metal limits. Concentrate to yield the highly pure product.

Quantitative Benchmarking

The table below summarizes the performance metrics of both routes when executed at a 10 kg scale.

Performance MetricRoute A (Friedel-Crafts)Route B (C–H Activation)
Overall Yield (Isolated) 42% (Post-SMB separation)88% (Direct crystallization)
Regioselectivity ~70:30 (4-acetyl : 6-acetyl)>95:5 (mono-iodo : di-iodo)
E-Factor (kg waste / kg product) > 45 (High AlCl₃ and solvent waste)< 15 (Catalytic, high atom economy)
Primary Scale-Up Bottleneck Isomer separation (SMB required)Precious metal scavenging (<10 ppm)
Cost per kg (at 100 kg scale) $ (Driven by purification costs) (Driven by Rh catalyst, offset by yield)

References

  • Buy Methyl 2-(4-acetyl-3-iodophenyl)acetate (EVT-13804776) - EvitaChem. EvitaChem.
  • High-Yielding, Versatile, and Practical[Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Journal of the American Chemical Society.
  • WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.

Safety & Regulatory Compliance

Safety

Methyl 2-(4-acetyl-3-iodophenyl)acetate proper disposal procedures

Methyl 2-(4-acetyl-3-iodophenyl)acetate is a specialized halogenated organic compound utilized in advanced pharmaceutical synthesis and drug development research[1]. Because it contains an aryl iodide functional group, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(4-acetyl-3-iodophenyl)acetate is a specialized halogenated organic compound utilized in advanced pharmaceutical synthesis and drug development research[1]. Because it contains an aryl iodide functional group, its disposal cannot be managed through standard biological or non-halogenated solvent waste streams. Improper disposal of iodinated compounds can lead to the release of persistent organic pollutants, severe corrosion of facility infrastructure, and violations of the Resource Conservation and Recovery Act (RCRA)[2].

As a trusted partner in laboratory safety and operational excellence, we have developed this comprehensive, self-validating guide to managing Methyl 2-(4-acetyl-3-iodophenyl)acetate waste. This protocol synthesizes EPA regulatory compliance with field-proven chemical handling methodologies to ensure absolute safety and logistical efficiency.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, personnel must understand the physical and chemical properties of the waste material. The presence of the iodine atom fundamentally alters the compound's degradation profile and thermal stability.

PropertyValue / DescriptionOperational Implication
Chemical Formula C₁₁H₁₁IO₃High carbon content provides fuel value, but iodine requires specialized scrubbing during destruction[1].
Molecular Weight 318.11 g/mol Heavy molecular weight; vapors are heavier than air and will settle in low-lying areas during a spill[1].
Density ~1.5 g/cm³Sinks in aqueous solutions; phase separation will occur if inadvertently mixed with water[1].
Waste Classification Halogenated Organic WasteCRITICAL: Must be segregated from non-halogenated solvents to prevent toxic byproduct formation during incineration[3].

Operational Plan: Step-by-Step Disposal Protocol

The overriding principle of laboratory waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[4]. The following protocol ensures regulatory compliance under EPA RCRA Subpart K (for academic/research entities) or standard generator rules[2].

Phase 1: Source Segregation & Containment

Causality: Halogenated compounds must be strictly isolated from non-halogenated solvent waste. Mixing these streams exponentially increases disposal costs (often by 300%) and complicates thermal destruction, as halogenated wastes require specialized high-temperature incineration to capture corrosive hydrogen iodide (HI) gas[3][5].

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) carboys or 4-liter poly bottles[3]. Do not use metal containers. Halogenated organics can slowly degrade in the presence of light or moisture, releasing trace halogen acids that rapidly corrode metal, leading to structural failure.

  • Implement Engineering Controls: Perform all waste transfers inside a face-velocity certified chemical fume hood to prevent inhalation of volatile degradation products[6].

  • Don Appropriate PPE: Standard thin nitrile gloves often exhibit poor chemical resistance and rapid breakthrough times against halogenated organics. Use Viton, thick-cut nitrile, or double-glove to prevent transdermal exposure[6].

Phase 2: Satellite Accumulation Area (SAA) Management

Causality: RCRA regulations mandate that waste must be accumulated at or near the point of generation to maintain chain-of-custody and prevent incompatible chemical mixing[2].

  • Labeling: Affix a Hazardous Waste Tag immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste," identify the hazard class ("Toxic/Halogenated Organic"), and list all chemical constituents (e.g., Methyl 2-(4-acetyl-3-iodophenyl)acetate, 100%)[3].

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

  • Volume Limits: SAA regulations strictly limit accumulation to 55 gallons of hazardous waste. Once the container reaches ¾ capacity, date the label and initiate a transfer request to your Environmental Health and Safety (EH&S) department[3].

Emergency Operational Plan: Spill Response

A self-validating safety system must account for operational failures. In the event of an accidental release of Methyl 2-(4-acetyl-3-iodophenyl)acetate, execute the following steps:

  • Isolate and Evacuate: Immediately alert personnel in the vicinity and secure the area. If the spill occurs outside a fume hood, assess ventilation[6].

  • Neutralize and Absorb: Do not flush with water. Apply inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized spill pads) to the liquid[3].

  • Collect and Package: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or a clean HDPE bucket.

  • Decontaminate: Wipe down the immediate work area with a compatible solvent (e.g., a small amount of isopropanol), and dispose of the contaminated wipes in the same halogenated waste container[6].

Final Destruction Mechanism: The "Why" Behind the Process

Understanding the lifecycle of your waste builds a stronger culture of laboratory safety. Methyl 2-(4-acetyl-3-iodophenyl)acetate cannot be disposed of in standard landfills due to its environmental persistence and potential for bioaccumulation[7].

Instead, it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) utilizing a Halogen Acid Furnace (HAF) or a specialized high-temperature incinerator[5]. The organic backbone of the molecule provides the necessary heating value (BTU) to drive the furnace, while the carbon-iodine bonds are thermally cleaved. The resulting halogen gases are passed through alkaline wet scrubbers, neutralizing them into harmless salts and preventing the atmospheric release of highly toxic dioxins or furans[5].

G A Waste Generation Methyl 2-(4-acetyl-3-iodophenyl)acetate B Source Segregation (Halogenated Organic Stream) A->B Prevent Mixing C Satellite Accumulation Area (SAA) Secondary Containment & Labeling B->C < 55 Gallons D EH&S Collection & RCRA Manifesting C->D Max 3 Days at Capacity E Thermal Destruction (Halogen Acid Furnace / High-Temp Incineration) D->E Off-site Transport

Lifecycle of Methyl 2-(4-acetyl-3-iodophenyl)acetate from generation to thermal destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Institutes of Health, 2011.[Link]

  • U.S. Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, 2025.[Link]

Sources

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